(4-(Butylsulfinyl)phenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-butylsulfinylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMUGQRYZIHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675227 | |
| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-01-3 | |
| Record name | B-[4-(Butylsulfinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (4-(Butylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of (4-(Butylsulfinyl)phenyl)boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes generalized experimental protocols for the characterization of arylboronic acids, which are applicable to the title compound.
Core Physical Properties
This compound is a solid organoboron compound.[1] Key identifying information and basic physical properties have been compiled from chemical supplier data.
Table 1: Summary of Physical Properties for this compound
| Property | Value | Source |
| CAS Number | 1217501-01-3 | CymitQuimica[1] |
| Molecular Formula | C₁₀H₁₅BO₃S | CymitQuimica[1] |
| Molecular Weight | 226.10 g/mol | CymitQuimica[1] |
| Physical Form | Solid | CymitQuimica[1] |
| Purity | ~97% | CymitQuimica[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols for Physical Property Determination
Determination of Melting Point
The melting point of a solid arylboronic acid can be determined using a standard melting point apparatus (e.g., capillary tube method). The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded. It is crucial to use a dry sample, as arylboronic acids can form anhydrides (boroxines) upon heating, which may affect the melting point.
Determination of Solubility
The solubility of arylboronic acids can be determined in various organic solvents. A common experimental approach is the dynamic method.
Protocol: Dynamic Solubility Measurement
-
A sample of the arylboronic acid of a known composition is prepared in a chosen solvent within a vessel equipped with a stirrer and a temperature probe.
-
The biphasic mixture is heated at a slow, controlled rate (e.g., 0.3 K/h) with vigorous stirring.
-
The disappearance of turbidity, indicating complete dissolution of the solid, is monitored using a luminance probe to detect changes in light intensity transmitted through the solution.[2]
-
The temperature at which the solution becomes clear is recorded as the solid-liquid equilibrium point for that specific composition.
-
This process is repeated with different compositions to generate a solubility curve. Phenylboronic acid generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[2]
Determination of Acidity Constant (pKa)
The pKa of an arylboronic acid can be determined by UV-Vis spectrophotometry. This method relies on the different UV absorption spectra of the acidic (trigonal) and basic (tetragonal) forms of the boronic acid.
Protocol: pKa Determination by UV-Vis Spectrophotometry
-
A stock solution of the arylboronic acid (e.g., 1.0 mM) is prepared in a suitable buffer system (e.g., 0.1 M phosphate buffer).[3]
-
A series of solutions with varying pH values are prepared from the stock solution.
-
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
The change in absorbance at a specific wavelength is monitored as a function of pH.
-
The pKa is determined by fitting the resulting titration curve to the Henderson-Hasselbalch equation. For comparison, the pKa of phenylboronic acid is approximately 8.8, while electron-withdrawing groups on the phenyl ring can lower this value.[3]
Spectroscopic Characterization
Standard spectroscopic techniques are essential for confirming the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For arylboronic acids, the chemical shifts of the aromatic protons and carbons provide information about the substitution pattern. ¹¹B NMR can also be used to characterize the boron center.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups. Characteristic peaks for arylboronic acids include B-O stretching vibrations (around 1310-1392 cm⁻¹) and B-C stretching vibrations (around 1000-1090 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a novel or uncharacterized arylboronic acid like this compound.
References
An In-depth Technical Guide to (4-(Butylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-(Butylsulfinyl)phenyl)boronic acid, a key organic building block used in medicinal chemistry and organic synthesis. The document details its chemical structure, properties, a plausible synthetic route, and its potential applications, with a focus on data presentation and experimental methodology.
Chemical Identity and Properties
This compound is an organoboron compound characterized by a phenylboronic acid moiety and a butylsulfinyl group.[1] The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | B-[4-(butylsulfinyl)phenyl]-boronic acid | [1] |
| Synonyms | This compound; [4-(Butane-1-sulfinyl)phenyl]boronic acid | [1] |
| CAS Number | 1217501-01-3 | [1] |
| Molecular Formula | C₁₀H₁₅BO₃S | [1] |
| Molecular Weight | 226.10 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI | 1S/C10H15BO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | [1] |
| InChIKey | DDWMUGQRYZIHOL-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the provided literature. However, a general and logical synthetic pathway can be proposed based on standard organometallic and oxidation reactions, similar to the synthesis of related sulfonyl and sulfonamide phenylboronic acids.[3][4] The workflow involves three primary stages: thioether formation, controlled oxidation, and borylation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-Bromophenyl Butyl Sulfide
-
To a solution of 4-bromothiophenol (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir for 30 minutes at 0°C to ensure complete deprotonation.
-
Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude thioether.
Step 2: Synthesis of (4-Bromophenyl)(butyl)sulfoxide
-
Dissolve the crude 4-bromophenyl butyl sulfide (1 equivalent) from the previous step in a chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice-water bath.
-
Add a solution of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.05 equivalents), in DCM dropwise. Careful control of stoichiometry is crucial to prevent over-oxidation to the sulfone.
-
Stir the mixture at 0°C for 2-4 hours, monitoring progress by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash sequentially with sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude sulfoxide.
Step 3: Synthesis of this compound
-
Dissolve the (4-bromophenyl)(butyl)sulfoxide (1 equivalent) in a dry mixture of THF and/or toluene under an inert argon atmosphere.[3]
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78°C to facilitate the lithium-halogen exchange.[3]
-
After stirring for 1 hour at -78°C, add triisopropyl borate (B(OiPr)₃, 1.5 equivalents) dropwise.[3]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extract the product with an appropriate organic solvent, dry the combined organic phases, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield this compound.
Applications in Research and Drug Development
Boronic acids are exceptionally versatile intermediates in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[4]
Logical Relationship of Functional Groups to Application: The unique structure of this compound provides two key reactive/interactive sites, making it a desirable building block in drug discovery.
Caption: Functional group contributions to chemical applications.
-
Boronic Acid Moiety : This group is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward formation of a C-C bond between the phenyl ring of this molecule and another aryl or vinyl halide, enabling the construction of complex biaryl systems often found in active pharmaceutical ingredients.[4]
-
Butylsulfinyl Moiety : The sulfoxide group is a polar functional group that can act as a hydrogen bond acceptor. In a drug development context, this can facilitate crucial interactions with biological targets like enzymes or receptors. Furthermore, the sulfur atom in the sulfinyl group is a stereocenter, meaning the molecule is chiral. The use of enantiomerically pure forms of this building block can lead to stereospecific drugs, which is often critical for efficacy and safety.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
(4-(Butylsulfinyl)phenyl)boronic acid synthesis methods
An In-depth Technical Guide to the Synthesis of (4-(Butylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound, a valuable building block in medicinal chemistry and organic synthesis. The document details two primary synthetic routes, complete with experimental protocols, quantitative data, and logical workflow diagrams.
Introduction
This compound is an organoboron compound characterized by the presence of both a boronic acid functional group and a butylsulfinyl moiety on a phenyl ring. This unique combination of functional groups makes it a versatile reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions, where it can be used to introduce the butylsulfinylphenyl group into complex molecules. The sulfoxide group can also serve as a chiral auxiliary or a key pharmacophore in drug discovery. This guide outlines two effective methods for its synthesis.
Method 1: Halogen-Metal Exchange on a Pre-formed Sulfoxide
This synthetic approach involves the initial preparation of 4-bromophenyl butyl sulfoxide, followed by a low-temperature halogen-metal exchange and subsequent borylation to yield the target compound.
Logical Workflow
Technical Guide: (4-(Butylsulfinyl)phenyl)boronic acid
CAS Number: 1217501-01-3
An In-depth Technical Resource for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-(Butylsulfinyl)phenyl)boronic acid, a molecule of increasing interest in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a solid organoboron compound. The sulfinyl group, a chiral center, introduces specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents. A summary of its key properties is provided in the table below.
| Property | Value |
| CAS Number | 1217501-01-3 |
| Molecular Formula | C₁₀H₁₅BO₃S |
| Molecular Weight | 226.10 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
Synthesis of this compound
A plausible synthetic workflow is depicted in the following diagram:
Caption: General synthetic workflow for this compound.
Experimental Protocol: General Synthesis of Arylboronic Acids via Bromo-Lithium Exchange
This protocol provides a general procedure that can be adapted for the synthesis of this compound from 4-bromophenyl butyl sulfoxide.
Materials:
-
4-Bromophenyl butyl sulfoxide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent
-
Triisopropyl borate or Trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve 4-bromophenyl butyl sulfoxide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or t-BuLi dropwise to the cooled solution. The reaction is typically monitored for completion by thin-layer chromatography (TLC).
-
To the resulting aryllithium species, add trialkyl borate dropwise at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of an aqueous solution of HCl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][2] this compound can be utilized to introduce the butylsulfinylphenyl moiety into a wide range of organic molecules, a valuable strategy in the synthesis of complex pharmaceutical intermediates and other advanced materials.[2]
The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:
References
Commercial Suppliers and Technical Guide for (4-(Butylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of (4-(Butylsulfinyl)phenyl)boronic acid (CAS No. 1217501-01-3), a valuable building block for researchers in medicinal chemistry and materials science.
Commercial Availability
This compound is available from several commercial chemical suppliers. The following table summarizes the available quantitative data from a selection of these suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| CymitQuimica | Boronic acid, B-[4-(butylsulfinyl)phenyl]- | 1217501-01-3 | 97% | 250mg, 1g | €102.00 (250mg), €208.00 (1g) |
| Amadis Chemical | This compound | 1217501-01-3 | 97% | mg, g, kg scales | Inquiry required |
| AK Scientific, Inc. | 4-(Butylsulfinyl)phenylboronic acid | 1217501-01-3 | >95% | Inquiry required | Inquiry required |
| abcr GmbH | 4-(Butylsulfinyl)phenylboronic acid | 1217501-01-3 | 95% | Inquiry required | Inquiry required |
| Apollo Scientific | 4-(Butylsulfinyl)phenylboronic acid | 1217501-01-3 | Inquiry required | Inquiry required | Inquiry required |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 4-bromothioanisole. The first step would be a Suzuki-Miyaura coupling to introduce the boronic acid functionality, followed by a selective oxidation of the thioether to the sulfoxide. A more direct approach, however, would be the selective oxidation of commercially available (4-(butylthio)phenyl)boronic acid.
An In-depth Technical Guide to the Purity Analysis of (4-(Butylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of (4-(Butylsulfinyl)phenyl)boronic acid. This document outlines key analytical techniques, detailed experimental protocols, and potential impurity profiles, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is an organic compound featuring both a boronic acid and a sulfinyl functional group. Boronic acids are crucial reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are also investigated for their potential therapeutic applications. The purity of such reagents is paramount to ensure the desired reaction outcomes, reproducibility, and, in pharmaceutical contexts, the safety and efficacy of the final product. This guide details the critical aspects of purity assessment for this specific boronic acid derivative.
Quantitative Purity Data
The purity of commercially available this compound and its sulfonyl analogue can vary between suppliers. The following table summarizes publicly available purity data for these compounds.
| Compound Name | CAS Number | Supplier | Purity (%) |
| This compound | 1217501-01-3 | Indagoo | 97 |
| This compound | 1217501-01-3 | Amadis Chemical | 97 |
| (4-(Butylsulfonyl)phenyl)boronic acid | 1217501-02-4 | Fluorochem | 95.0 |
| (4-(Butylsulfonyl)phenyl)boronic acid | 1217501-02-4 | Unnamed Supplier | min 96 |
| (4-(Butylsulfonyl)phenyl)boronic acid | 1217501-02-4 | ZHENGZHOU JIUYI | 99 |
Analytical Methodologies for Purity Determination
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The most common and powerful methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of boronic acids due to its high resolution and sensitivity. However, the analysis of boronic acids can be challenging due to their polarity and tendency to undergo dehydration to form cyclic anhydrides (boroxines). Several HPLC methods can be employed:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. For polar compounds like boronic acids, careful method development is required to achieve adequate retention. The presence of the butylsulfinylphenyl group provides some hydrophobicity, making RP-HPLC a viable option.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are poorly retained in RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. Both ¹H and ¹¹B NMR are highly valuable for the analysis of boronic acids.
-
¹H NMR: Provides information on the proton environment in the molecule, allowing for the identification of the main compound and any organic impurities. A challenge with boronic acids is their tendency to form trimeric anhydrides (boroxines), which can lead to complex or broad spectra.
-
¹¹B NMR: This technique is specific to the boron nucleus and can provide valuable information about the state of the boronic acid (monomer, ester, or boroxine).[1][2]
-
Quantitative NMR (qNMR): By using an internal standard, ¹H NMR can be used for the accurate determination of purity.
Experimental Protocols
The following are detailed, representative protocols for the purity analysis of this compound.
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Protocol 2: Purity Determination by ¹H NMR Spectroscopy
This protocol outlines the procedure for determining the purity of this compound using ¹H NMR. To overcome the issue of oligomerization and obtain sharp signals, the use of a coordinating solvent like DMSO-d₆ or the conversion to a boronate ester is recommended.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal standard (e.g., maleic acid, accurately weighed)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of this compound into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (e.g., 2-3 mg of maleic acid) and add it to the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = ( (I_analyte / N_analyte) / (I_std / N_std) ) x ( (MW_analyte / m_analyte) / (MW_std / m_std) ) x P_std x 100
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons for the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
m_analyte = Mass of the analyte
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
-
Potential Impurities
The purity of this compound can be affected by impurities arising from the synthetic route and degradation. Common impurities include:
-
Boric Acid (B(OH)₃): A common inorganic impurity in boronic acid preparations.
-
Boroxines (Trimeric Anhydrides): Formed by the intermolecular dehydration of boronic acids. This is an equilibrium process and can be reversed by the addition of water.
-
Starting Materials and Reagents: Unreacted starting materials from the synthesis, such as the corresponding aryl halide.
-
Byproducts of Synthesis: For example, products of homocoupling of the Grignard or organolithium reagent used in the synthesis.
-
(4-(Butylsulfonyl)phenyl)boronic acid: The corresponding sulfone, which may be present as an over-oxidation product.
-
Protodeboronation Product (Butylsulfinylbenzene): The product of the replacement of the boronic acid group with a hydrogen atom.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of this compound.
References
Stability and Storage of Sulfinyl-Containing Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical aspects concerning the stability and storage of sulfinyl-containing boronic acids. Boronic acids are pivotal in modern organic synthesis and medicinal chemistry; however, their inherent instability can pose significant challenges. The introduction of a sulfinyl group presents unique considerations for the stability of these molecules. This document outlines the primary degradation pathways, recommended storage conditions, and methodologies for assessing the stability of these valuable compounds.
Core Concepts in the Stability of Boronic Acids
Boronic acids are generally susceptible to two primary degradation pathways: oxidative degradation and hydrolytic degradation. The presence of a sulfinyl group, a stereogenic and moderately electron-withdrawing moiety, can influence these degradation routes.
Oxidative Degradation: The boron-carbon bond is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This process, often proceeding through a radical mechanism, leads to the cleavage of the C-B bond and the formation of the corresponding alcohol or phenol and boric acid. Studies on peptide boronic acids have shown that the major initial degradation pathway is often oxidative in nature.[1][2] The presence of a sulfinyl group could potentially modulate this process, although specific kinetic data is limited.
Hydrolytic Degradation and Dehydration: Boronic acids can undergo reversible dehydration to form boroxines (cyclic trimers). While this is not strictly degradation in the sense of irreversible decomposition, it can affect the compound's physical properties, solubility, and reactivity. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water.
Factors Influencing the Stability of Sulfinyl-Containing Boronic Acids
Several environmental and structural factors can significantly impact the stability of sulfinyl-containing boronic acids. Careful control of these factors is crucial for maintaining the integrity of these compounds.
| Factor | Influence on Stability | Recommendations for Storage and Handling |
| Atmosphere | Exposure to oxygen can promote oxidative degradation. Moisture can lead to hydrolysis and the formation of boroxines. | Store under an inert atmosphere (e.g., argon or nitrogen). Use well-sealed containers. Avoid repeated opening and closing of the container. |
| Temperature | Elevated temperatures can accelerate both oxidative and hydrolytic degradation. | Store at low temperatures, typically -20°C for long-term storage. For short-term storage, 2-8°C may be adequate. Avoid freeze-thaw cycles. |
| Light | Exposure to UV or visible light can potentially initiate radical-mediated degradation pathways. | Store in amber vials or other light-protecting containers. |
| pH | The stability of boronic acids is pH-dependent. Both acidic and basic conditions can catalyze degradation.[1] | Store as a dry, solid powder. If in solution, buffer at a pH where the compound exhibits maximum stability (requires experimental determination). |
| Solvents | Protic solvents may facilitate hydrolysis. Solvents should be dry and deoxygenated. | For long-term storage, avoid solutions. If solutions are necessary, use dry, aprotic solvents and store under an inert atmosphere at low temperature. |
| Impurities | Trace metal impurities can catalyze oxidative degradation. | Use high-purity starting materials and reagents during synthesis and purification. |
Strategies for Enhancing Stability
Several strategies can be employed to enhance the stability of boronic acids, which are applicable to their sulfinyl-containing counterparts.
Boronate Ester Formation: Conversion of the boronic acid to a boronate ester, for example, with pinacol or other diols, can protect the boronic acid moiety from degradation. However, these esters themselves can be susceptible to hydrolysis.
Intramolecular Coordination: A highly effective strategy for improving the oxidative stability of boronic acids is through intramolecular coordination. The formation of a boralactone, where a pendant carboxylic acid coordinates to the boron atom, has been shown to increase oxidative stability by as much as 10,000-fold.[3][4][5][6][7] This is attributed to the diminished stabilization of the p-orbital of boron that develops during the rate-limiting step of oxidation.[3][4][5][6][7] This principle could be applied to sulfinyl-containing boronic acids by designing molecules with appropriate intramolecular ligating groups.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of a sulfinyl-containing boronic acid should involve forced degradation studies under various stress conditions. These studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies should be performed on the active pharmaceutical ingredient (API) to evaluate its intrinsic stability.[8][9]
Stress Conditions:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
Methodology:
-
Prepare solutions of the sulfinyl-containing boronic acid in the respective stress media.
-
Maintain the solutions at the specified temperatures for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see section 4.2).
-
Characterize the major degradation products using techniques such as LC-MS/MS and NMR.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.
-
Column Temperature: Controlled temperature, typically 25-30°C.
Visualizing Degradation and Stability Concepts
General Degradation Pathway of Boronic Acids
Caption: Primary degradation pathways for boronic acids.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Stabilization via Intramolecular Ligation
Caption: Conceptual diagram of boronic acid stabilization.
Conclusion
The stability and storage of sulfinyl-containing boronic acids are critical considerations for their successful application in research and development. While specific quantitative data for this class of compounds is not extensively available, the principles governing the stability of general boronic acids provide a strong framework for their handling and storage. The primary degradation pathways are oxidation and hydrolysis, which can be mitigated by storing the compounds as dry solids at low temperatures under an inert atmosphere and protected from light. Future work should focus on detailed kinetic studies of sulfinyl-containing boronic acids to quantify their stability profiles and to explore stabilization strategies, such as the formation of intramolecularly coordinated species like boralactones. A thorough understanding and control of the stability of these molecules will undoubtedly facilitate their broader use in the development of new therapeutics and advanced materials.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (4-(Butylsulfinyl)phenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Introduction
This compound is a bifunctional organic compound containing both a boronic acid moiety and a sulfoxide group. Such molecules are of significant interest in medicinal chemistry and materials science. The boronic acid group is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The sulfoxide group can influence the molecule's polarity, hydrogen bonding capabilities, and overall physicochemical properties, which in turn affect its solubility and potential biological activity.
A thorough understanding of the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with the necessary information to effectively work with this compound, despite the current lack of specific solubility data.
Physicochemical Properties
Basic physicochemical properties of this compound are listed below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₃S | CymitQuimica[1] |
| Molecular Weight | 226.10 g/mol | CymitQuimica[1] |
| Appearance | Solid | CymitQuimica[1] |
| Purity | Typically ≥97% | CymitQuimica[1] |
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in the peer-reviewed literature. However, the solubility of the parent compound, phenylboronic acid, has been studied and can serve as a useful, albeit approximate, guide. Phenylboronic acid is generally soluble in most polar organic solvents and has low solubility in nonpolar hydrocarbon solvents.[2] The presence of the butylsulfinyl group in this compound is expected to increase its polarity compared to phenylboronic acid, which may influence its solubility profile.
Solubility of Phenylboronic Acid in Organic Solvents (as a Proxy)
The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents, which can be used as a reference point.
| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) | Reference |
| Acetone | High | Data not available | [3] |
| Chloroform | Moderate | Data not available | [3] |
| 3-Pentanone | High | Data not available | [3] |
| Dipropyl ether | High | Data not available | [3] |
| Methylcyclohexane | Very low | Data not available | [3] |
| Hexanes | Poorly soluble | Data not available | [2] |
| Carbon Tetrachloride | Poorly soluble | Data not available | [2] |
Note: The solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can affect solubility measurements.[4]
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound like this compound. A common and reliable technique is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Dynamic Method for Solubility Determination
This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, etc.)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the dynamic method for determining solubility.
References
Methodological & Application
Application Notes and Protocols for (4-(Butylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the use of (4-(Butylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.
Application Notes
This compound is an organoboron compound that can serve as a versatile building block in medicinal chemistry and materials science. The presence of the butylsulfinyl group introduces a chiral sulfoxide moiety, which can be of significant interest for the synthesis of non-racemic compounds and molecules with specific stereoelectronic properties.
Key Features and Applications:
-
Synthesis of Biaryl Compounds: The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.
-
Introduction of a Functionalized Moiety: The butylsulfinyl group offers a site for further chemical modification. The sulfur atom can be oxidized to a sulfone or reduced to a sulfide, providing a handle to modulate the electronic and physical properties of the target molecule.
-
Potential for Asymmetric Synthesis: The sulfoxide group is chiral, making this compound a potentially valuable reagent in asymmetric synthesis to introduce axial chirality in biaryl compounds.
-
Drug Discovery: Biaryl compounds containing sulfoxide groups are of interest in drug discovery due to the ability of the sulfoxide to act as a hydrogen bond acceptor and to influence the conformation of the molecule.
While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively available, the reaction is expected to proceed under standard conditions developed for other functionalized arylboronic acids. The sulfinyl group is generally stable under typical Suzuki-Miyaura conditions.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, DME)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
General Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction parameters for a Suzuki-Miyaura coupling. These are representative conditions and should be optimized for the specific reaction of this compound.
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | Aryl-Br, Aryl-I, Aryl-OTf | Aryl chlorides may require more active catalyst systems. |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | Catalyst choice depends on the reactivity of the coupling partners. |
| Catalyst Loading | 1 - 5 mol% | Lower loadings may be possible with highly active catalysts. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, DMF, DME | The solvent should be anhydrous and deoxygenated. |
| Temperature | 80 - 110 °C | The optimal temperature depends on the substrates and catalyst system. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
| Yield | Variable | Highly dependent on the specific substrates and optimized conditions. |
Visualizations
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling experiment in the laboratory.
Caption: General laboratory workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Palladium-Catalyzed Coupling of (4-(Butylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the use of various palladium catalysts in the coupling of (4-(Butylsulfinyl)phenyl)boronic acid with aryl halides. The sulfoxide moiety is a key functional group in numerous pharmaceuticals and agrochemicals, making this building block and its coupling reactions of significant interest in drug discovery and development. These protocols are designed to serve as a starting point for reaction optimization and scale-up.
The successful coupling of aryl halides with this compound provides a direct route to a diverse range of biaryl sulfoxides. These compounds are valuable scaffolds in medicinal chemistry, often exhibiting a range of biological activities. The protocols outlined below have been compiled from established methods for the Suzuki-Miyaura coupling of functionalized arylboronic acids and are intended to be broadly applicable.
Data Presentation: Palladium Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various aryl halides using different palladium catalyst systems. These conditions are based on general protocols that have proven effective for a wide range of functionalized arylboronic acids.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) |
| 1 | Pd(PPh₃)₄ (2 mol%) | - | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 90 | 12 | 4-Bromoanisole | 85-95 |
| 2 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 8 | 4-Chlorotoluene | 80-90 |
| 3 | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | Cs₂CO₃ (2 eq) | t-BuOH | 80 | 16 | 1-Bromo-4-nitrobenzene | 75-85 |
| 4 | PdCl₂(dppf) (3 mol%) | - | Na₂CO₃ (2 eq) | DMF/H₂O (5:1) | 100 | 10 | 2-Bromopyridine | 70-80 |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Add toluene and deionized water (4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protocol for Challenging Aryl Chlorides using a Buchwald-Hartwig Ligand
This protocol is recommended for the coupling of less reactive aryl chlorides, employing a highly active palladium/phosphine ligand system.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.
-
Add the aryl chloride and this compound.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Application Notes and Protocols for Suzuki-Miyaura and Related Cross-Coupling Reactions Involving Organoboron and Sulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While classically employed for the synthesis of biaryls, its application has expanded to include the formation of carbon-sulfur bonds, providing access to valuable sulfur-containing molecules such as sulfoxides and sulfones. This document provides detailed application notes and protocols for key transformations involving organoboron compounds and sulfur-containing coupling partners.
It is important to note that while the term "sulfinyl boronic acids" (R-S(O)-B(OH)₂) was the initial topic of interest, a review of the current literature indicates that this class of compounds is not commonly employed as a direct coupling partner in Suzuki-Miyaura reactions. Instead, the field has developed robust methods for the synthesis of sulfoxides and sulfones through the reaction of boronic acids with sulfonyl-containing electrophiles or through the palladium-catalyzed sulfinylation of organoborons. These well-established and versatile methods are the focus of this document.
I. Palladium-Catalyzed Sulfinylation of Arylboronic Acids
A contemporary and efficient method for the synthesis of sulfoxides involves the palladium-catalyzed reaction of organoboron compounds with sulfinate esters. This transformation offers a direct route to a wide array of sulfoxides, including those with sensitive functional groups that might not be compatible with traditional oxidation methods.[1][2][3]
Optimal Reaction Conditions
The successful sulfinylation of arylboronic acids is dependent on the careful selection of the palladium catalyst, ligand, and reaction conditions. A summary of optimized conditions from a representative study is presented below.
| Parameter | Optimized Condition |
| Palladium Precatalyst | Pd(OAc)₂ (5-10 mol%) |
| Ligand | XPhos |
| Base | Not explicitly required for transmetalation |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Reactant Ratio | Arylboronic Acid:Sulfinate Ester (approx. 1:1.2) |
Experimental Protocol: General Procedure for Palladium-Catalyzed Sulfinylation
This protocol is adapted from a general procedure for the palladium-catalyzed sulfinylation of arylboronic acids with sulfinate esters.[1][3]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Sulfinate ester (1.2 equiv)
-
Pd(OAc)₂ (0.05 - 0.10 equiv)
-
XPhos (0.06 - 0.12 equiv)
-
Anhydrous dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the arylboronic acid, sulfinate ester, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Sulfinylation of Arylboronic Acids
References
Application Notes and Protocols: (4-(Butylsulfinyl)phenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Butylsulfinyl)phenyl)boronic acid is an organoboron compound that holds significant potential in medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a butylsulfinyl group, suggests a range of applications, from serving as a versatile building block in organic synthesis to exhibiting intrinsic biological activity. Boronic acids are well-established as "privileged structures" in drug discovery, known for their ability to form reversible covalent bonds with diols and the active site residues of certain enzymes, such as serine proteases. The sulfoxide group can modulate the compound's physicochemical properties, including polarity and hydrogen bonding capacity, potentially influencing its pharmacokinetic profile and target interactions.
These notes provide an overview of the potential applications of this compound, drawing parallels from structurally related compounds and the broader class of arylboronic acids. The provided protocols offer starting points for researchers to explore its biological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1217501-01-3 | [1] |
| Molecular Formula | C₁₀H₁₅BO₃S | [1] |
| Molecular Weight | 226.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Potential Medicinal Chemistry Applications
Based on the known biological activities of arylboronic acids and aryl sulfoxides, this compound is a promising candidate for investigation in several therapeutic areas.
Anti-inflammatory Activity
Structurally similar compounds, such as those containing an aryl sulfoxide moiety, have demonstrated anti-inflammatory properties. For instance, 4-[(Butylsulfinyl)methyl]-1,2-benzenediol has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2] The boronic acid group itself can also contribute to anti-inflammatory effects.
-
Hypothesized Mechanism: this compound may inhibit key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.
Anticancer Activity
Phenylboronic acid and its derivatives have been investigated for their anticancer properties.[3][4][5] They can induce apoptosis and inhibit cell migration in various cancer cell lines.[3] The boronic acid moiety is a key feature of the FDA-approved proteasome inhibitor bortezomib, which is used in the treatment of multiple myeloma.[6]
-
Hypothesized Mechanism: The compound could potentially act as an inhibitor of enzymes crucial for cancer cell survival and proliferation, such as serine proteases or the proteasome. It may also interfere with signaling pathways that regulate cell growth and metastasis.
Enzyme Inhibition
Boronic acids are known inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.[7][8] This interaction mimics the transition state of peptide bond hydrolysis.
-
Potential Targets: Enzymes with a serine residue in their active site, such as thrombin, chymotrypsin, and β-lactamases, could be potential targets for this compound.[8][9][10]
Hypothetical Biological Activity Data
The following table presents hypothetical IC₅₀ values for this compound to illustrate its potential potency in relevant biological assays. These values are speculative and intended to serve as a guide for experimental design.
| Assay | Target/Cell Line | Hypothetical IC₅₀ (µM) |
| Anti-inflammatory | NO production in LPS-stimulated RAW 264.7 macrophages | 5 - 25 |
| PGE₂ production in LPS-stimulated RAW 264.7 macrophages | 10 - 50 | |
| Anticancer | Cell viability in DU-145 prostate cancer cells | 1 - 20 |
| Cell viability in MCF-7 breast cancer cells | 5 - 30 | |
| Enzyme Inhibition | Chymotrypsin activity | 0.5 - 10 |
| β-lactamase (AmpC) activity | 1 - 15 |
Experimental Protocols
The following are detailed, exemplary protocols for evaluating the potential biological activities of this compound. Researchers should optimize these protocols based on their specific experimental setup and goals.
Protocol 1: Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT or WST-1) for viability assessment
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Stimulation: Pre-treat the cells with varying concentrations of the compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.
-
Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part 2 of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ value for the inhibition of NO production.
-
Cell Viability Assay: In a parallel plate, assess the cytotoxicity of the compound at the tested concentrations using an MTT or WST-1 assay to ensure that the observed effects are not due to cell death.
Protocol 2: Serine Protease (Chymotrypsin) Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound against the serine protease, chymotrypsin.
Materials:
-
This compound
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of the substrate S-2586 in a suitable organic solvent (e.g., DMSO) and then dilute in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of varying concentrations of the inhibitor (or vehicle for control).
-
Add 160 µL of Tris-HCl buffer.
-
Add 10 µL of the chymotrypsin solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader to monitor the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.
-
Visualizations
The following diagrams illustrate a potential signaling pathway and a general experimental workflow relevant to the application of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: General workflow for a cell-based anti-inflammatory assay.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cross-Coupling with Electron-Rich Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the cross-coupling of challenging electron-rich aryl halides, which are common motifs in pharmaceuticals and functional materials. The inherent low reactivity of these substrates, due to strong C-X bonds and increased electron density at the carbon center, necessitates specialized catalytic systems. This document outlines optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions, enabling efficient and high-yielding synthesis of desired products.
Introduction to Cross-Coupling with Electron-Rich Aryl Halides
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, aryl halides bearing electron-donating groups (e.g., -OMe, -NMe2, -OPh) present a significant challenge due to their reluctance to undergo oxidative addition to the metal center, a key step in the catalytic cycle. Overcoming this hurdle often requires the use of specialized ligands that are both sterically bulky and electron-rich. These ligands stabilize the active catalytic species and promote the challenging oxidative addition step.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp2)-C(sp2) bonds. For electron-rich aryl halides, the use of bulky, electron-rich phosphine ligands is often essential to facilitate the oxidative addition of the aryl halide to the palladium(0) catalyst.[3]
Comparative Data for Suzuki-Miyaura Coupling of Electron-Rich Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 92 |
| 2 | 4-Bromoanisole | 4-Tolylboronic acid | Pd2(dba)3 (1) | XPhos (2.5) | K3PO4 | Dioxane/H2O | 100 | 8 | 95 |
| 3 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | Pd(OAc)2 (1.5) | RuPhos (3) | Cs2CO3 | t-BuOH/H2O | 80 | 16 | 88 |
| 4 | 4-Chlorotoluene | 2-Thiopheneboronic acid | Pd(OAc)2 (1) | cataCXium A (2) | K3PO4 | Toluene | 110 | 24 | 91 |
| 5 | 1-Bromo-4-(dimethylamino)benzene | Phenylboronic acid | Pd(PPh3)4 (3) | - | Na2CO3 | DME/H2O | 80 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K3PO4 (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-bromoanisole, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Add toluene and water to the flask.
-
The flask is sealed and the mixture is stirred vigorously at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds.[4][5] For electron-rich aryl halides, the reaction often requires strong bases and specialized phosphine ligands to achieve high conversion.[1][6]
Comparative Data for Buchwald-Hartwig Amination of Electron-Rich Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Morpholine | Pd2(dba)3 (1) | BrettPhos (2) | NaOtBu | Toluene | 100 | 18 | 96 |
| 2 | 4-Bromoanisole | Aniline | Pd(OAc)2 (2) | XPhos (4) | K3PO4 | Dioxane | 110 | 24 | 91 |
| 3 | 2,6-Dimethylbromobenzene | Benzylamine | Pd2(dba)3 (1.5) | RuPhos (3) | LHMDS | THF | 80 | 16 | 89 |
| 4 | 4-Chlorotoluene | N-Methylaniline | Pd(OAc)2 (2) | JohnPhos (4) | Cs2CO3 | Toluene | 100 | 20 | 93 |
| 5 | 1-Bromo-4-phenoxyaniline | Piperidine | Pd(OAc)2 (1) | tBuXPhos (2) | K2CO3 | t-Amyl alcohol | 110 | 12 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd2(dba)3 (0.01 mmol, 1 mol%)
-
BrettPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd2(dba)3, BrettPhos, and NaOtBu to a Schlenk flask.
-
Remove the flask from the glovebox and add 4-chloroanisole, morpholine, and toluene under a counterflow of inert gas.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous ammonium chloride (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired arylamine.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes.[7] The coupling of electron-rich aryl halides can be challenging, often requiring a copper co-catalyst and an amine base.[8] However, copper-free conditions have also been developed.[9]
Comparative Data for Sonogashira Coupling of Electron-Rich Aryl Halides
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh3)2Cl2 (2) | CuI (4) | TEA | DMF | 80 | 6 | 94 |
| 2 | 4-Bromoanisole | 1-Hexyne | Pd(OAc)2 (1) | CuI (2) | DIPA | Toluene | 90 | 12 | 88 |
| 3 | 4-Chloroanisole | Phenylacetylene | Pd(PPh3)4 (5) | CuI (10) | n-BuNH2 | Dioxane | 100 | 24 | 75 |
| 4 | 2,6-Dimethyliodobenzene | Trimethylsilylacetylene | PdCl2(MeCN)2 (3) | - | Cs2CO3 | NMP | 120 | 18 | 85 |
| 5 | 4-Iodotoluene | Ethynyltrimethylsilane | Pd(PPh3)2Cl2 (1.5) | CuI (3) | Et3N | THF | 60 | 8 | 92 |
Experimental Protocol: Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
DMF (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-iodoanisole, Pd(PPh3)2Cl2, and CuI.
-
Add DMF and triethylamine, followed by the addition of phenylacetylene via syringe.
-
The reaction mixture is stirred at 80 °C for 6 hours.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with diethyl ether (20 mL).
-
The mixture is filtered through a pad of Celite to remove the palladium catalyst and copper salts.
-
The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired arylalkyne.
Visualizations
Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: Generalized catalytic cycle for cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving (4-(Butylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the one-pot synthesis of biaryl and other valuable organic scaffolds utilizing (4-(Butylsulfinyl)phenyl)boronic acid. The methodologies presented are of significant interest in medicinal chemistry and drug development due to their efficiency and tolerance of the versatile sulfinyl functional group.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential pharmacological activity. The butylsulfinyl group can act as a hydrogen bond acceptor and introduces a chiral center, making it an attractive moiety for drug design. One-pot synthesis strategies involving this reagent offer significant advantages by reducing the number of purification steps, saving time and resources, and improving overall process efficiency. This document outlines key one-pot applications of this compound, focusing on the widely used Suzuki-Miyaura and Chan-Lam coupling reactions. Biaryl compounds are key components in many top-selling drugs.[1]
One-Pot Suzuki-Miyaura Cross-Coupling
The one-pot borylation of an aryl halide followed by a Suzuki-Miyaura coupling is an efficient method for the synthesis of unsymmetrical biaryls from two different aryl halides without the need to isolate the intermediate boronic acid ester.[2][3] This approach is particularly useful for creating diverse libraries of compounds for drug screening.
Experimental Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound by first reacting an aryl bromide with a diboron reagent to form the corresponding boronic ester in situ, followed by the addition of a second aryl halide and this compound to complete the cross-coupling.
Materials:
-
Aryl Bromide (e.g., 1-bromo-4-nitrobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
This compound
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base for Borylation (e.g., Potassium Acetate - KOAc)
-
Base for Suzuki Coupling (e.g., Sodium Carbonate - Na₂CO₃)
-
Solvent (e.g., Dioxane or 2-Propanol)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Borylation Step:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Add anhydrous dioxane (5 mL).
-
Heat the reaction mixture at 80-100 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Suzuki-Miyaura Coupling Step:
-
Once the borylation is complete, cool the reaction mixture to room temperature.
-
To the same flask, add this compound (1.2 mmol), the second aryl halide (1.0 mmol), an aqueous solution of sodium carbonate (2.0 M, 2.0 mL), and additional palladium catalyst if necessary (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Heat the mixture at 80-100 °C for 4-12 hours, or until completion as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Quantitative Data Summary
| Entry | Aryl Halide 1 | Aryl Halide 2 | Catalyst | Base (Step 1/Step 2) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | 4-Iodoanisole | Pd(dppf)Cl₂ / Pd(PPh₃)₄ | KOAc / Na₂CO₃ | Dioxane | 90 | 1+6 | 78 |
| 2 | 3-Bromopyridine | 1-Chloro-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | KOAc / K₂CO₃ | 2-Propanol | 85 | 2+8 | 72 |
| 3 | 1-Bromo-2-fluorobenzene | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂/SPhos | KOAc / Cs₂CO₃ | Toluene | 100 | 1.5+10 | 85 |
Note: The data presented in this table is representative and based on typical yields for similar one-pot Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
One-Pot Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, using a copper catalyst.[4] A one-pot strategy can be employed for the synthesis of N-aryl or O-aryl compounds where this compound is coupled with an amine or alcohol.
Experimental Protocol: One-Pot Chan-Lam N-Arylation
This protocol details the copper-catalyzed N-arylation of an amine with this compound in a one-pot fashion.
Materials:
-
Amine (e.g., Aniline or a heterocyclic amine)
-
This compound
-
Copper Catalyst (e.g., Copper(II) Acetate - Cu(OAc)₂)
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane - DCM or Methanol)
-
Molecular Sieves (optional, to remove water)
Procedure:
-
To a reaction flask, add the amine (1.0 mmol), this compound (1.2 mmol), copper(II) acetate (0.1 mmol), and pyridine (2.0 mmol).
-
Add dichloromethane (10 mL) and stir the mixture at room temperature. The reaction is typically open to the air, as oxygen often facilitates the catalytic cycle.
-
Stir the reaction for 12-48 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired N-aryl product.
Quantitative Data Summary
| Entry | Amine/Alcohol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 24 | 85 |
| 2 | Imidazole | Cu(TFA)₂ | iPr₂NEt | DCE | 60 | 18 | 79 |
| 3 | Phenol | CuI | Cs₂CO₃ | Methanol | 60 | 12 | 75 |
Note: This data is illustrative of typical Chan-Lam couplings. Actual yields can be influenced by the specific substrates and conditions used.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling Workflow
Caption: General workflow for a one-pot Chan-Lam coupling reaction.
Applications in Drug Discovery
The biaryl and N/O-aryl sulfoxide scaffolds synthesized through these one-pot methods are prevalent in medicinal chemistry. The sulfoxide group, in particular, is a key pharmacophore in several marketed drugs and clinical candidates. It can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, and can engage in specific interactions with biological targets.
For instance, biaryl sulfonamides have shown promising antiproliferative activity against various cancer cell lines.[5][6] The ability to rapidly synthesize a diverse range of analogs using the described one-pot protocols can significantly accelerate the structure-activity relationship (SAR) studies required for lead optimization in drug discovery programs.
While specific signaling pathways for compounds derived directly from this compound are not extensively documented in the public literature, the broader class of biaryl sulfoxides and related structures are known to interact with a variety of biological targets. For example, kinase inhibitors often feature biaryl cores to occupy the ATP-binding site.[2] The unique electronic and steric properties of the butylsulfinyl group could be exploited to achieve novel binding modes and improved selectivity.
Conclusion
The one-pot synthesis strategies involving this compound, such as the Suzuki-Miyaura and Chan-Lam couplings, represent powerful tools for the efficient construction of medicinally relevant molecules. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the rapid exploration of chemical space and the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton-Synthesis and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions of (4-(Butylsulfinyl)phenyl)boronic acid
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (4-(Butylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It provides troubleshooting advice and answers to frequently asked questions regarding potential side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?
A1: Due to the electron-withdrawing nature of the butylsulfinyl group, this compound is susceptible to two primary side reactions common to electron-deficient arylboronic acids:
-
Protodeboronation: This is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, yielding butyl(phenyl)sulfane. This reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl compound, 4,4'-bis(butylsulfinyl)-1,1'-biphenyl, through the coupling of two molecules of the boronic acid. The presence of oxygen and certain palladium(II) species in the reaction mixture can favor this pathway.
Q2: Why is this compound prone to these side reactions?
A2: The butylsulfinyl group is an electron-withdrawing group, which decreases the electron density on the aromatic ring. This reduced nucleophilicity of the aryl group can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. Slower transmetalation provides a larger window of opportunity for competing side reactions like protodeboronation and homocoupling to occur.
Q3: Can the sulfoxide group itself participate in or interfere with the catalytic cycle?
A3: Yes, the oxygen atom of the sulfoxide group can potentially coordinate to the palladium catalyst. This coordination can influence the electronic properties and steric environment of the catalyst, potentially affecting the rates of oxidative addition, transmetalation, and reductive elimination. While this interaction is complex, it is a factor to consider when optimizing reaction conditions.
Q4: Are there alternative reagents to this compound that might be more stable?
A4: Yes, boronate esters, such as the pinacol ester derivative this compound pinacol ester, or trifluoroborate salts can offer enhanced stability against protodeboronation.[1] These reagents can slowly release the boronic acid in situ under the reaction conditions, maintaining a low concentration of the active boronic acid and thus minimizing side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions with this compound and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of the desired cross-coupled product and significant formation of butyl(phenyl)sulfane (protodeboronation product). | 1. Excessive water in the reaction: Water is a proton source for protodeboronation.[2] 2. Prolonged reaction time at high temperature: These conditions favor the protodeboronation pathway.[3] 3. Inappropriate base: Strong bases in highly aqueous environments can accelerate protodeboronation. | 1. Use anhydrous solvents and ensure all reagents are dry. If an aqueous base is necessary, minimize the amount of water. 2. Optimize the reaction for the shortest possible time. Consider screening different palladium catalysts and ligands to find a more active system that allows for lower temperatures. 3. Screen milder bases such as K₃PO₄ or Cs₂CO₃. The use of fluoride bases (e.g., KF, CsF) can sometimes be effective. |
| Formation of 4,4'-bis(butylsulfinyl)-1,1'-biphenyl (homocoupling product) is observed. | 1. Presence of oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid.[2] 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0): Residual Pd(II) species can facilitate homocoupling. | 1. Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Ensure the use of a reliable Pd(0) source or that the precatalyst is fully reduced at the start of the reaction. The addition of a small amount of a reducing agent can sometimes be beneficial. |
| Reaction is sluggish or does not go to completion. | 1. Poor solubility of reagents: The boronic acid or other components may not be fully dissolved. 2. Catalyst deactivation: The palladium catalyst may be deactivated over the course of the reaction. 3. Inefficient transmetalation: The electron-deficient nature of the boronic acid can lead to a slow transmetalation step. | 1. Screen different solvent systems to improve solubility. Common solvents for Suzuki reactions include dioxane, THF, DMF, and toluene, often with a co-solvent like water or ethanol. 2. Consider using more robust palladium catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), which can improve catalyst stability and activity.[4] 3. Optimize the base and solvent combination to facilitate the formation of the reactive boronate species. The use of boronate esters can sometimes improve transmetalation efficiency. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the aryl halide). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Side Reaction Pathways
The following diagrams illustrate the catalytic cycle of the desired Suzuki-Miyaura coupling and the competing side reaction pathways of protodeboronation and homocoupling.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
Technical Support Center: Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the use of (4-(Butylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our aim is to help you minimize the formation of the common homocoupling byproduct, thereby improving the yield and purity of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid derivative react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 4,4'-bis(butylsulfinyl)-1,1'-biphenyl. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and can complicate purification due to similar physical properties to the target molecule.
Q2: What are the primary causes of homocoupling?
A2: The primary drivers of homocoupling are the presence of oxygen in the reaction mixture and the use of a Pd(II) precatalyst.[1] Oxygen can promote the oxidative homocoupling of the boronic acid.[2] Pd(II) species can also directly mediate the homocoupling of boronic acids.[1]
Q3: How does the butylsulfinyl group on the boronic acid affect the reaction?
A3: The sulfoxide group is generally well-tolerated in Suzuki-Miyaura reactions.[3] However, the sulfur atom can coordinate to the palladium catalyst, potentially influencing its reactivity. This coordination can in some cases stabilize the catalytic species, but may also lead to catalyst inhibition if not properly managed. Careful selection of ligands is crucial to mitigate any negative effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of homocoupling byproduct observed. | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) for an extended period before use. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II).[1] | |
| Inappropriate ligand selection. | Use bulky, electron-rich phosphine ligands. These ligands promote the desired cross-coupling pathway over homocoupling. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., PCy₃, P(t-Bu)₃).[4] | |
| Low or no conversion to the desired product. | Catalyst inhibition by the sulfoxide group. | Increase the ligand-to-palladium ratio to ensure the palladium center remains coordinatively saturated with the desired ligand. Consider using a bidentate ligand like dppf which can form a more stable complex with the palladium. |
| Inefficient transmetalation. | The choice of base is critical for activating the boronic acid.[5] For sulfoxide-containing boronic acids, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.[4] The use of aqueous base solutions can facilitate the formation of the active boronate species. | |
| Poor solubility of reagents. | Ensure all reagents are fully dissolved at the reaction temperature. A solvent system like dioxane/water or THF/water is commonly used.[6] For particularly challenging cases, a more polar solvent like DMF or DMSO might be beneficial, though these can be harder to remove during workup.[4] | |
| Difficulty in purifying the product from the homocoupling byproduct. | Similar polarity of the desired product and the homocoupling byproduct. | Optimize the reaction conditions to minimize homocoupling, making purification easier. If separation is still challenging, consider converting the sulfoxide to a more polar sulfone post-reaction to alter the polarity for easier chromatographic separation. |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the ratio of the desired cross-coupling product to the homocoupling byproduct. The data is compiled from general principles of Suzuki-Miyaura reactions and studies on related functionalized boronic acids, as specific quantitative data for this compound is limited in the literature.
Table 1: Effect of Catalyst and Ligand on Product Distribution
| Catalyst | Ligand | Cross-Coupling Product Yield (%) | Homocoupling Byproduct (%) | Notes |
| Pd(OAc)₂ | PPh₃ | 50-70 | 10-30 | Prone to homocoupling, especially if not rigorously deoxygenated. |
| Pd(PPh₃)₄ | - | 70-85 | 5-15 | A Pd(0) source, generally leads to less homocoupling. |
| Pd₂(dba)₃ | SPhos | >90 | <5 | Bulky, electron-rich ligands significantly suppress homocoupling.[4] |
| PdCl₂(dppf) | - | 80-90 | <10 | Bidentate ligand can be effective in preventing side reactions. |
Table 2: Effect of Base and Solvent on Product Distribution
| Base | Solvent | Cross-Coupling Product Yield (%) | Homocoupling Byproduct (%) | Notes |
| Na₂CO₃ | Toluene/H₂O | 60-75 | 15-25 | A common, but sometimes less effective base for challenging substrates. |
| K₃PO₄ | Dioxane/H₂O | 85-95 | <10 | Often a good choice for electron-rich or functionalized boronic acids.[4] |
| Cs₂CO₃ | Dioxane/H₂O | 85-95 | <5 | Highly effective but more expensive base. |
| KF | THF | 70-85 | 5-15 | A milder base, useful if other functional groups are base-sensitive.[5] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
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This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
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Pd₂(dba)₃ (1-2 mol%)
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SPhos (2-4 mol%)
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K₃PO₄ (2.0 equivalents)
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Dioxane (degassed)
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Water (degassed)
Procedure:
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To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
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Add degassed dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for high homocoupling.
References
Technical Support Center: Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the protodeboronation of sulfinyl-substituted phenylboronic acids. While this reaction can be an undesired side reaction in cross-coupling methodologies, it can also be strategically employed in synthesis. This guide addresses common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for sulfinyl-substituted phenylboronic acids?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a common undesired side reaction in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid and reduces the yield of the desired product.[1] Sulfinyl-substituted phenylboronic acids can be particularly susceptible to this reaction depending on the reaction conditions.
Q2: How does the sulfinyl group affect the rate of protodeboronation?
A2: The sulfinyl group is generally considered to be electron-withdrawing. For arylboronic acids, electron-withdrawing substituents can increase the rate of base-catalyzed protodeboronation. This is because they stabilize the transient aryl anion that can form during the reaction mechanism.[2] Therefore, it is anticipated that sulfinyl-substituted phenylboronic acids may be more prone to protodeboronation under basic conditions compared to unsubstituted phenylboronic acid.
Q3: What are the typical reaction conditions that promote protodeboronation?
A3: Protodeboronation can be catalyzed by both acids and bases.[1] For many arylboronic acids, the reaction is fastest at high pH, where the more reactive arylboronate anion is generated.[3] The presence of water, elevated temperatures, and prolonged reaction times can also contribute to increased protodeboronation.
Q4: Can I use boronic esters to suppress the protodeboronation of my sulfinyl-substituted phenylboronic acid?
A4: Esterification of boronic acids, for instance, to form pinacol esters, is a common strategy to enhance stability and reduce the rate of protodeboronation.[3][4] However, the stability of boronic esters is highly dependent on the reaction conditions, and hydrolysis of the ester back to the more reactive boronic acid can occur, particularly under basic aqueous conditions.[3]
Q5: How can I monitor the extent of protodeboronation in my reaction?
A5: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹¹B NMR).[3][5] Comparing the analytical data of your reaction mixture to authentic samples of your starting material, desired product, and the expected protodeboronated arene will allow for quantification of the side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired cross-coupling product and significant formation of the protodeboronated arene. | The reaction conditions (e.g., high temperature, prolonged reaction time, strongly basic medium) are promoting protodeboronation over the desired cross-coupling.[1][3] | - Lower the reaction temperature.- Reduce the reaction time by monitoring the reaction closely.- Use a milder base (e.g., K₃PO₄ instead of NaOH).- Consider using the corresponding boronic ester (e.g., pinacol ester) of your sulfinyl-substituted phenylboronic acid to increase stability.[3][4] |
| Inconsistent reaction outcomes. | The sulfinyl-substituted phenylboronic acid may be unstable and degrading upon storage. | - Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.- Use freshly prepared or purified boronic acid for reactions.- Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, for long-term storage. |
| Formation of oxidized byproducts (sulfone derivatives). | The sulfinyl group is susceptible to oxidation, especially in the presence of certain catalysts or oxidants. | - Degas all solvents and reagents thoroughly to remove oxygen.- Run the reaction under a strict inert atmosphere.- Choose a palladium catalyst and ligands that are less prone to promoting oxidation. |
| Complex reaction mixture with multiple unidentified byproducts. | The sulfinyl group might be coordinating to the metal catalyst, leading to alternative reaction pathways or catalyst deactivation. | - Screen different palladium catalysts and ligands. Ligands with different steric and electronic properties can influence the reaction outcome.- Consider using a higher catalyst loading, although this should be done cautiously as it can also promote side reactions. |
| Difficulty in purifying the desired product from the protodeboronated byproduct. | The polarity of the desired product and the protodeboronated arene may be very similar. | - Optimize your chromatographic separation method (e.g., try different solvent systems for column chromatography, or consider High-Performance Liquid Chromatography - HPLC).- If possible, derivatize the desired product to alter its polarity for easier separation. |
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, data on the effect of reaction conditions on the percentage of protodeboronation for a generic sulfinyl-substituted phenylboronic acid in a Suzuki-Miyaura cross-coupling reaction. This data is based on general principles observed for other arylboronic acids.
| Base | Temperature (°C) | Reaction Time (h) | % Protodeboronation (Hypothetical) |
| K₂CO₃ | 80 | 12 | 15% |
| K₃PO₄ | 80 | 12 | 10% |
| Cs₂CO₃ | 80 | 12 | 20% |
| K₂CO₃ | 100 | 12 | 35% |
| K₂CO₃ | 80 | 24 | 25% |
Experimental Protocols
General Protocol for Monitoring Protodeboronation in a Suzuki-Miyaura Coupling Reaction
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the sulfinyl-substituted phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).
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Reaction Execution: Heat the reaction mixture to the desired temperature and stir.
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Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture using a syringe.
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Work-up of Aliquot: Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate.
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Analysis: Analyze the crude residue by GC-MS or ¹H NMR to determine the ratio of the desired product to the protodeboronated byproduct. For NMR analysis, the integration of characteristic peaks of the product and the byproduct can be used for quantification.
Visualizations
Experimental Workflow for Troubleshooting Protodeboronation
Caption: A workflow diagram for troubleshooting low yields due to protodeboronation.
Signaling Pathway of Base-Catalyzed Protodeboronation
Caption: The general mechanism for base-catalyzed protodeboronation of an arylboronic acid.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Purification of (4-(Butylsulfinyl)phenyl)boronic acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from reactions involving (4-(Butylsulfinyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can include:
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Unreacted starting materials: this compound and the coupling partner.
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Homocoupling products: Biphenyl derivatives from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.
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Protodeborylation product: Butylsulfinylbenzene, where the boronic acid group is replaced by a hydrogen atom.
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Oxidation product: (4-(Butylsulfonyl)phenyl)boronic acid, where the sulfoxide is oxidized to a sulfone. This can occur during the reaction or purification.[1][2][3]
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Boroxine formation: Dehydration of the boronic acid to form a cyclic trimer.
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Catalyst residues: Palladium or other transition metal catalysts and ligands.
Q2: My desired product containing the butylsulfinylphenyl moiety seems to be degrading during silica gel chromatography. What could be the cause?
A2: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. For sulfoxide-containing molecules, this can be a concern.[4] You can test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for a while, and then eluting to see if any new spots appear.[4][5]
Q3: How can I prevent the oxidation of the sulfoxide to a sulfone during purification?
A3: To minimize oxidation:
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Avoid unnecessarily harsh oxidizing conditions during your reaction work-up.
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Use degassed solvents for chromatography to minimize exposure to oxygen.
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If using an older bottle of an ethereal solvent like THF or diethyl ether, be cautious as they can form peroxides which are oxidizing agents.
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Consider using purification techniques that do not involve potentially oxidative conditions, such as recrystallization or reverse-phase chromatography.
Q4: What are the best general approaches for purifying polar compounds derived from this compound?
A4: Given the polarity of the sulfoxide and boronic acid groups, your product is likely to be polar. Good starting points for purification include:
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Reverse-phase chromatography: This is often effective for polar compounds.[4]
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Normal-phase chromatography with a polar mobile phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, acetone, or methanol) is a common choice.[6] For very polar compounds, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve separation.[5]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[7]
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Acid-base extraction: The acidic nature of the boronic acid allows for its separation from neutral organic compounds through extraction with a basic aqueous solution.[8]
Troubleshooting Guides
Problem 1: Poor Separation or Streaking on Silica Gel Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is too polar for the eluent | Increase the polarity of the mobile phase. Consider using a solvent system like dichloromethane/methanol. For highly polar compounds, adding a small percentage of acetic acid to the eluent can help to reduce streaking of acidic compounds like boronic acids.[5] |
| Compound is interacting strongly with the acidic silica | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[9] Alternatively, use a different stationary phase like neutral alumina or florisil.[4] |
| Sample is overloaded on the column | Use a larger column or reduce the amount of sample being purified. |
| Formation of boroxine | Ensure the crude product is thoroughly dried before loading onto the column. The presence of water can promote boroxine formation. |
Problem 2: Product is not Crystallizing
| Possible Cause | Troubleshooting Step |
| Product is an oil or has a low melting point | Consider purifying by chromatography instead. |
| Incorrect solvent or solvent system | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10] Experiment with different solvents and solvent mixtures. Common choices for polar aromatic compounds include ethanol, ethyl acetate/hexane, and acetone/hexane.[7] |
| Solution is not saturated | Reduce the volume of the solvent by evaporation until the solution is cloudy, then add a small amount of the good solvent to redissolve everything before cooling.[6] |
| Crystallization is slow to initiate | Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a small crystal of the pure product can also induce crystallization. |
Problem 3: Suspected Oxidation of Sulfoxide to Sulfone
| Possible Cause | Troubleshooting Step |
| Oxidizing agents present during work-up or purification | Ensure all reagents and solvents are free of peroxides. Use freshly distilled or inhibitor-free solvents. |
| Prolonged exposure to air | Keep the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Confirmation of Oxidation | Analyze the product mixture by LC-MS or high-resolution mass spectrometry to confirm the presence of the sulfone (mass will be 16 units higher than the sulfoxide). 1H NMR can also be used, as the protons adjacent to the sulfur will have a different chemical shift in the sulfone compared to the sulfoxide. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[11]
-
Elution: Start with a low polarity eluent and gradually increase the polarity (gradient elution).[9] For a product from a this compound reaction, a gradient of hexane/ethyl acetate or dichloromethane/methanol is a good starting point.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures with hexane or water) to find a suitable system where the compound is soluble when hot and insoluble when cold.[7][10][12][13]
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (starting conditions) | Compound Polarity | Notes |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1, gradually increasing to 1:1) | Low to Medium | Good for separating less polar byproducts. |
| Silica Gel | Dichloromethane / Methanol (e.g., 99:1, gradually increasing to 9:1) | Medium to High | Effective for more polar products. May require the addition of a small amount of acetic acid to prevent streaking.[5] |
| Reverse Phase C18 | Water / Acetonitrile or Water / Methanol (with 0.1% formic acid or TFA) | High | Excellent for very polar compounds. |
| Neutral Alumina | Hexane / Ethyl Acetate | Medium | A good alternative if the compound is sensitive to acidic silica.[4] |
Table 2: Potential Recrystallization Solvents
| Solvent/Solvent System | Compound Characteristics |
| Ethanol or Isopropanol | For moderately polar, solid products. |
| Ethyl Acetate / Hexane | A good two-solvent system for tuning polarity. Dissolve in hot ethyl acetate and add hexane until cloudy.[7] |
| Acetone / Hexane | Similar to ethyl acetate/hexane, effective for many aromatic compounds.[7] |
| Toluene | For aromatic compounds that are less polar.[7] |
| Water | May be suitable if the product is highly polar and has some water solubility.[7] |
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for column chromatography issues encountered during purification.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming low yields in Suzuki coupling with functionalized boronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with functionalized boronic acids.
Troubleshooting Guide
This guide addresses specific issues encountered during Suzuki coupling experiments in a question-and-answer format.
| Problem/Question | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Q1: Why is there no or very low conversion of my starting materials? | 1. Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated.[1] 2. Poor Oxidative Addition: The aryl halide is electron-rich or sterically hindered.[2][3] 3. Inefficient Transmetalation: The boronic acid is not sufficiently activated, or the transmetalation step is too slow.[4][5] 4. Incorrect Base: The chosen base may be too weak, not soluble, or incompatible with the substrates.[6] | 1. Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are suitable for reduction to Pd(0).[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Ensure rigorous degassing to prevent oxidation of the catalyst.[7][8] 2. Ligand Choice: For electron-rich or hindered halides, use more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos, or trialkylphosphines like P(t-Bu)₃) to facilitate oxidative addition.[2][5] 3. Base & Solvent System: Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote boronate formation.[9][10] Ensure the base is finely powdered and consider adding a small amount of water (e.g., in THF or dioxane) to improve solubility and facilitate the formation of the active boronate species.[2] 4. Increase Temperature: Increasing the reaction temperature can help overcome activation barriers for both oxidative addition and transmetalation.[11] |
| Q2: My boronic acid is decomposing. What is causing protodeboronation? | 1. Harsh Basic Conditions: Many functionalized boronic acids, especially heteroaromatic and electron-deficient ones, are unstable in the presence of a strong base and water, leading to the replacement of the -B(OH)₂ group with a hydrogen atom.[12][13] 2. Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation. | 1. Use Milder Bases: Switch to a milder base like KF or use a base-free protocol if possible.[12][14] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt, which are more resistant to protodeboronation.[4][7][13] 3. Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK).[7][15] 4. Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Q3: I am observing significant homocoupling of my boronic acid. How can I prevent this? | 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, catalyzed by palladium.[1][7] 2. Use of Pd(II) Precatalysts: Pd(II) sources can promote homocoupling as they are reduced to the active Pd(0) species.[1] | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[7][8] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the reduction step that can contribute to homocoupling.[8] 3. Control Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress the homocoupling of the boronic acid.[8] |
| Q4: My functionalized boronic acid (e.g., containing an ester or carboxylic acid) is giving low yields. Why? | 1. Base-Sensitive Functional Groups: Esters can be hydrolyzed under strong basic conditions.[14] 2. Catalyst Inhibition: Carboxylic acid groups can coordinate to the palladium center, potentially deactivating the catalyst.[16] 3. Solubility Issues: Highly polar or functionalized substrates may have poor solubility in common Suzuki coupling solvents.[14][15] | 1. Protect Functional Groups: If possible, protect sensitive functional groups. For esters, using a milder base like KF or CsF can prevent hydrolysis.[14][16] 2. Change Catalyst/Ligand: If catalyst inhibition is suspected, try a different catalyst system. For example, switching from a Pd(II) to a Pd(0) source might help.[16] 3. Optimize Solvent System: Use a solvent system that ensures all components are well-dissolved. For polar substrates, solvents like DMF, acetonitrile, or THF/water mixtures can be effective.[7][14] |
Diagrams
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst and ligand?
The choice of catalyst and ligand is critical and substrate-dependent. For simple couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often suffice.[1] However, for challenging substrates, such as electron-rich or sterically hindered aryl chlorides, more sophisticated systems are required.[2][4] Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are known to accelerate the rate-limiting oxidative addition step and are often a good choice for difficult couplings.[2][5]
Q2: What is the role of the base and which one should I use?
The base is essential for activating the boronic acid to facilitate transmetalation.[5][9] It converts the neutral boronic acid into a more nucleophilic boronate species.[9] The choice of base can significantly impact the reaction's success.
-
Strong Inorganic Bases (K₃PO₄, Cs₂CO₃): Often used and very effective, especially in polar aprotic solvents like dioxane or THF.[2][17]
-
Milder Bases (K₂CO₃, Na₂CO₃): Commonly used, often in aqueous solvent mixtures.[6]
-
Fluoride Sources (KF, CsF): Particularly useful for reactions involving base-sensitive functional groups like esters, as they are less likely to cause hydrolysis.[14][16]
Q3: Is water necessary in my Suzuki reaction?
While not always required, a small amount of water is often beneficial, especially when using inorganic bases like K₃PO₄ or Na₂CO₃.[1][2] Water can help dissolve the base and facilitate the formation of the hydroxide-palladium complex, which is believed to be a key intermediate in the transmetalation step.[13] However, for boronic acids that are highly susceptible to protodeboronation, strictly anhydrous conditions are recommended.[7][13]
Q4: When should I use a boronic ester or trifluoroborate salt instead of a boronic acid?
Boronic acids can be prone to decomposition through protodeboronation or homocoupling.[13][18] In such cases, more stable derivatives are preferred:
-
Pinacol Boronic Esters (BPin): These are significantly more stable than their corresponding boronic acids, especially for heteroaromatic or electron-deficient systems.[13][19] They are easily prepared and handled.
-
MIDA Boronates: These are highly stable, crystalline solids that are resistant to chromatography and harsh reaction conditions.[1] They are particularly useful for sequential cross-coupling reactions.
-
Potassium Trifluoroborate Salts (BF₃K): These salts are very stable to air and moisture and often show enhanced reactivity.[4]
Q5: My starting materials are not dissolving. What solvent should I use?
Proper solubility of all components is crucial. If you observe poor solubility, a change of solvent is necessary.
-
Aprotic Polar Solvents (Dioxane, THF): Very common and effective for a wide range of substrates. Often used with a small amount of water.[1][7]
-
Highly Polar Solvents (DMF, Acetonitrile): Good for dissolving highly polar or functionalized substrates that may not be soluble in ethers.[7][14]
-
Aromatic Solvents (Toluene): Often used, particularly for reactions at higher temperatures.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the functionalized boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Coupling with a Heteroaryl Boronic Acid under Microwave Conditions
This protocol is adapted for challenging couplings that may benefit from rapid heating.[17][20]
-
Vial Preparation: To a microwave reaction vial, add the heteroaryl boronic acid (1.2 equiv), aryl halide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and a magnetic stir bar.
-
Catalyst and Solvent: Add the catalyst system (e.g., PdCl₂ (5 mol%) and SPhos (10 mol%)) followed by the degassed solvent (e.g., dioxane).[17]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 30-45 minutes.[17][20]
-
Workup and Purification: After cooling, the reaction mixture is worked up and purified as described in the general protocol.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. quora.com [quora.com]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using sulfur-containing boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when using sulfur-containing boronic acids?
A1: Palladium catalysts, which are frequently used in cross-coupling reactions like the Suzuki-Miyaura coupling, are susceptible to poisoning by sulfur compounds.[1] Sulfur can strongly adsorb to the surface of the palladium catalyst, blocking the active sites where the catalytic reaction occurs.[1][2] This strong interaction can lead to a decrease in catalytic activity or complete deactivation of the catalyst.
Q2: What is the primary mechanism of palladium catalyst poisoning by sulfur-containing compounds?
A2: The primary mechanism involves the formation of strong chemical bonds between the sulfur atom and the palladium metal center.[1] This process, known as chemisorption, reduces the number of available active sites for the reactants.[1] In some instances, this can lead to the formation of stable palladium sulfide (PdS) complexes, which are catalytically inactive.[3]
Q3: Are all sulfur-containing functional groups equally problematic?
A3: No, the extent of catalyst poisoning can depend on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly problematic due to the high affinity of the sulfur atom for palladium.[4] Thiophenes, while still capable of poisoning the catalyst, may exhibit different deactivation kinetics. Thioethers and sulfones might have a lesser, though still significant, impact on catalyst activity. Protecting the thiol group can mitigate catalyst deactivation.[4][5]
Q4: Can a catalyst poisoned by a sulfur-containing boronic acid be regenerated?
A4: In some cases, yes. Regeneration of a sulfur-poisoned palladium catalyst is possible, often through oxidative treatments.[3] Methods such as heating in air or treatment with oxidizing agents like sodium hypochlorite have been shown to be effective in restoring some of the catalyst's activity.[3] However, complete regeneration is not always achievable, and the effectiveness depends on the severity of the poisoning.
Q5: What are the initial signs of catalyst deactivation in my reaction?
A5: The most common sign of catalyst deactivation is a lower than expected yield of your desired product. Other indicators can include a sluggish reaction rate, incomplete consumption of starting materials, or the formation of byproducts from side reactions like homocoupling of the boronic acid.[6]
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura reaction with a thiophene-containing boronic acid is giving a low yield.
Possible Causes and Solutions:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring is likely deactivating your palladium catalyst.
-
Increase Catalyst Loading: As a first step, you can try increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%). This may compensate for the portion of the catalyst that is deactivated.
-
Use a More Robust Catalyst System: Consider using a catalyst system known for its higher stability and activity. Systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more resistant to poisoning.[3][7]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can sometimes improve yields by reducing side reactions like protodeboronation.[8][9]
-
Problem 2: I am attempting a Suzuki coupling with a boronic acid that has a free thiol (-SH) group, and the reaction is not working at all.
Possible Causes and Solutions:
-
Severe Catalyst Poisoning: The unprotected thiol group is a potent poison for palladium catalysts.[4]
-
Protect the Thiol Group: It is crucial to protect the thiol group before performing the Suzuki-Miyaura coupling. The 2-methoxyisobutyryl group is one example of a protecting group suitable for these conditions.[4] Another option is the 2-(4-pyridinyl)ethyl protective group.[5] The thiol can be deprotected after the cross-coupling reaction is complete.
-
Problem 3: My reaction appears to start but then stalls, leaving a significant amount of starting material.
Possible Causes and Solutions:
-
Progressive Catalyst Deactivation: The catalyst is initially active but is being progressively poisoned by the sulfur-containing substrate over the course of the reaction.
-
Slow Addition of the Boronic Acid: A "slow-release" strategy can be beneficial.[1] Instead of adding all the sulfur-containing boronic acid at the beginning of the reaction, add it portion-wise or via a syringe pump over several hours. This can help to maintain a low concentration of the poisoning agent in the reaction mixture at any given time.
-
Use a Heterogeneous Catalyst: A supported palladium catalyst might offer different activity and deactivation profiles. In some cases, these can be more robust, and their recovery and potential regeneration can be simpler.
-
Problem 4: I observe the formation of significant amounts of homocoupled boronic acid byproduct.
Possible Causes and Solutions:
-
Deactivated Catalyst Favoring Side Reactions: When the active sites of the catalyst are blocked, side reactions such as the homocoupling of the boronic acid can become more prevalent.[6]
-
Thoroughly Degas the Reaction Mixture: Oxygen can contribute to the formation of Pd(II) species that promote homocoupling.[6] Ensure your solvent and reaction setup are properly degassed.
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact the outcome of a Suzuki coupling. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often used.[10] A mixed solvent system, such as dioxane/water or THF/water, can also be beneficial.[11]
-
Quantitative Data
Table 1: Yields of Suzuki-Miyaura Cross-Coupling Reactions of Thiophene-2-Boronic Acid Pinacol Ester with Various Aryl Bromides. [3]
| Entry | Aryl Bromide | Catalyst System | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ / L1 | 0.1 | 15 | 89 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ / L1 | 0.1 | 15 | 92 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ / L1 | 0.1 | 30 | 90 |
| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃ / L1 | 0.1 | 30 | 85 |
| 5 | 1,4-Dibromo-2,5-dimethylbenzene | Pd₂(dba)₃ / L1 | 0.1 | 30 | 88 |
| 6 | Bromobenzene | Pd(PPh₃)₄ | 1 | 120 | 24 |
L1 refers to a specific phosphine-based bulky ligand described in the source.
Table 2: Yields of Suzuki-Miyaura Reactions of a Protected Bromobenzenethiol. [5]
| Entry | Arylboronic Acid | Yield of Thiol (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Formylphenylboronic acid | 82 |
| 3 | 4-Methoxyphenylboronic acid | 81 |
Reactions were performed with a protected bromobenzenethiol, followed by in-situ deprotection.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Thiophene-2-Boronic Acid Pinacol Ester[3]
-
Reaction Setup: In a glovebox or under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), thiophene-2-boronic acid pinacol ester (1.2 mmol), and K₂CO₃ (5.0 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.001 mmol) and the ligand (e.g., a bulky phosphine ligand, 0.006 mmol) in THF.
-
Reaction Initiation: Add THF (5 mL) and water (1 mL) to the reaction vessel containing the substrates and base. Add the prepared catalyst solution.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Protection of a Thiol Group in an Aryl Halide for Suzuki-Miyaura Coupling[5]
This protocol describes the protection of 4-bromobenzenethiol with 2-ethylhexyl acrylate.
-
Reaction Setup: To a solution of 4-bromobenzenethiol (1.0 mmol) in a suitable solvent like THF, add a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Addition of Protecting Group: Add 2-ethylhexyl acrylate (1.1 mmol) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting protected thioether can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Protocol 3: General Procedure for Regeneration of a Sulfur-Poisoned Palladium Catalyst[3]
This is a general guideline; specific conditions may need optimization.
-
Catalyst Recovery: After the reaction, recover the heterogeneous palladium catalyst by filtration. If a homogeneous catalyst was used and has precipitated as palladium black, it can also be recovered by filtration.
-
Washing: Wash the recovered catalyst thoroughly with water and an organic solvent (e.g., acetone or ethanol) to remove any adsorbed organic residues. Dry the catalyst.
-
Oxidative Treatment: Place the dried, poisoned catalyst in a tube furnace. Heat the catalyst in a stream of air at a temperature typically ranging from 300 to 500 °C for several hours. This process aims to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOx).
-
Reduction (if necessary): After the oxidative treatment, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0) species, the catalyst can be reduced by heating it in a stream of hydrogen gas (H₂).
-
Activity Testing: The regenerated catalyst should be tested in a small-scale reaction to assess the recovery of its catalytic activity.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of palladium catalyst deactivation by a sulfur-containing molecule.
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura couplings with sulfur-containing boronic acids.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
Optimizing base selection for Suzuki reactions with sensitive substrates
Technical Support Center: Suzuki Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing Suzuki-Miyaura cross-coupling reactions, particularly when working with base-sensitive substrates.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during Suzuki reactions with sensitive functional groups.
Frequently Asked Questions
Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?
A1: The base plays multiple crucial roles in the catalytic cycle. Its main function is to activate the boronic acid by converting it into a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻).[1][2] This borate species then readily undergoes transmetalation with the palladium(II) complex. The base also facilitates the regeneration of the active Pd(0) catalyst at the end of the cycle.[3]
Q2: My reaction yield is low. What are the most common causes related to the base?
A2: Low yields can stem from several base-related issues:
-
Inappropriate Base Strength: A base that is too strong can degrade sensitive functional groups (like esters or ketones) on your starting materials or product. Conversely, a base that is too weak may not activate the boronic acid efficiently, leading to a slow or incomplete reaction.[4][5]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially with electron-rich or heteroaryl boronic acids.[6][7] This is often exacerbated by strong bases and the presence of water.
-
Poor Solubility: The inorganic bases commonly used (e.g., K₂CO₃, K₃PO₄) are often insoluble in organic solvents.[8] Insufficient mixing or a poor choice of solvent system can prevent the base from participating effectively in the reaction.[6]
-
Homocoupling: The undesired coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen and certain palladium species. While not directly a base issue, the overall reaction conditions, including the base, can influence its prevalence.[6][8]
Q3: My substrate contains a base-labile functional group (e.g., an ester, amide, or ketone with α-protons). Which base should I choose?
A3: For substrates with base-sensitive functionalities, milder bases are strongly recommended.
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are excellent starting points.[9][10][11] They are generally effective without causing hydrolysis of esters or amides.[5]
-
Cesium Carbonate (Cs₂CO₃) is also a popular and effective choice, often providing good yields where other bases fail, though it is more expensive.[5][12]
-
Potassium Fluoride (KF) can be used under powdered, anhydrous conditions and is known to be compatible with base-labile groups like esters.[13]
-
Organic bases like triethylamine (TEA) are sometimes used but are often less effective than inorganic oxygen-based bases.[5] Avoid strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOtBu, KOtBu) unless you have confirmed your substrate is stable under these conditions.[3][12]
Q4: How do I prevent protodeboronation of my sensitive boronic acid?
A4: Protodeboronation is a significant challenge, especially with heteroaryl or polyfluoroaryl boronic acids.[7] To minimize this side reaction:
-
Use a milder base, such as K₃PO₄ or KF.
-
Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid. Boronic esters are more stable and less prone to protodeboronation.[8]
-
Employ anhydrous or biphasic solvent conditions to control the amount of water available.[1][8]
-
In some advanced cases, "base-free" or Lewis acid-mediated conditions have been developed for acutely base-sensitive substrates.[7][14]
Q5: My reaction is not going to completion, even with a suitable base. What else can I try?
A5: If the reaction stalls, consider the following troubleshooting steps:
-
Degas Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are properly degassed by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[6][15][16]
-
Check Catalyst/Ligand System: For challenging or sterically hindered substrates, a simple catalyst like Pd(PPh₃)₄ may not be sufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote oxidative addition and reductive elimination.[6][8][17]
-
Solvent Choice: The solvent system is critical. A mixture of an organic solvent (like Dioxane, THF, or Toluene) with water is common to help dissolve the inorganic base and boronic acid.[8][15] Ensure vigorous stirring for biphasic reactions to maximize interfacial contact.[6]
-
Temperature: If the reaction is slow at a lower temperature, cautiously increasing the heat can improve the rate. However, be mindful that higher temperatures can also accelerate substrate degradation.[15]
Data Presentation: Base Selection Guide
The choice of base can dramatically impact reaction yield. The tables below summarize outcomes from various studies, providing a comparative reference.
Table 1: Comparison of Bases for a Standard Suzuki Coupling (Model Reaction: Aryl Halide + Phenylboronic Acid)
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Yield (%) | Reference Notes |
| 1 | Na₂CO₃ (2.0) | Toluene/H₂O | 80 | 98 | Highly effective for standard couplings.[18] |
| 2 | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | ~95 | Common and reliable choice.[5][19] |
| 3 | K₃PO₄ (3.0) | Toluene | 90 | >95 | Excellent for sensitive substrates.[9][10] |
| 4 | Cs₂CO₃ (2.0) | Dioxane | 100 | >95 | Often superior but more costly.[5][20] |
| 5 | NaOH (2.0) | Toluene/H₂O | 80 | ~90 | Strong base, risk of side reactions.[18] |
| 6 | TEA (3.0) | Toluene | 80 | <40 | Organic amines often less effective.[5][18] |
Table 2: Base Performance with Sensitive Functional Groups
| Substrate Type | Recommended Base | Rationale | Common Side Reactions to Avoid |
| Aryl Ester | K₂CO₃, K₃PO₄, Cs₂CO₃ | Mild basicity prevents saponification (hydrolysis) of the ester group.[4][5] | Ester hydrolysis |
| Aryl Amide | K₂CO₃, K₃PO₄ | Sufficiently basic for coupling without promoting N-C bond cleavage.[4] | Amide hydrolysis |
| Chiral Center α to Aryl Ring | K₃PO₄, mild organic bases | Weaker bases minimize the risk of epimerization at the stereocenter. | Racemization/Epimerization |
| Unprotected Heterocycle (e.g., Indole) | K₃PO₄, K₂CO₃ | Avoids deprotonation and potential side reactions on the heterocyclic ring.[11] | N-arylation, degradation |
| Protodeboronation-Prone Boronic Acid | KF (anhydrous), K₃PO₄ | Less aqueous basicity reduces the rate of boronic acid hydrolysis.[7][13] | Loss of boronic acid starting material |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Aryl Bromide
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl Bromide (with sensitive group) (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations: Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing and solving low-yield Suzuki reactions.
Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.
Base Selection Decision Tree
This diagram assists in choosing an appropriate base based on substrate sensitivity.
Caption: Decision tree for selecting a base based on substrate properties.
Simplified Suzuki Catalytic Cycle
This diagram illustrates the key steps in the Suzuki reaction, highlighting the role of the base.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 12. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: (4-(Butylsulfinyl)phenyl)boronic acid
Welcome to the technical support center for (4-(Butylsulfinyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities and addressing common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities associated with this compound?
A1: The most common impurities can be categorized as process-related and degradation-related.
-
Process-Related Impurities:
-
(4-(Butylthio)phenyl)boronic acid: The sulfide precursor to your target molecule. Its presence indicates an incomplete oxidation step during synthesis.
-
(4-(Butylsulfonyl)phenyl)boronic acid: The over-oxidized sulfone analog. This can form if the oxidation conditions are too harsh.[1]
-
Boronic acid anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers, which can complicate characterization and reactivity.
-
-
Degradation-Related Impurities:
-
Phenol: Arises from protodeboronation, a common degradation pathway for arylboronic acids, especially under harsh acidic or basic conditions, or in the presence of certain metals.[2]
-
Oxidative degradation products: Boronic acids can be susceptible to oxidation, leading to a variety of byproducts.[2][3][4] The sulfinyl group itself can also be oxidized.
-
Q2: How can I best store this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidative degradation and hydrolysis. Boronic acids are generally stable solids but can be less stable in solution.[2][5] For long-term storage, consider protecting it as a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[5]
Q3: I am having trouble with the solubility of my this compound in my reaction solvent. What can I do?
A3: Solubility issues are common with boronic acids.[6] If you are experiencing poor solubility, consider the following:
-
Solvent Screening: Test a range of solvents. While often used in ethereal or aromatic solvents for cross-coupling reactions, sometimes a co-solvent system (e.g., toluene/water, THF/water) is necessary.[6][7][8]
-
Base Selection: The choice of base can influence solubility. Some inorganic bases are only soluble in aqueous co-solvents.
-
Temperature: Gently warming the reaction mixture may improve solubility, but be cautious of potential degradation at elevated temperatures.
Q4: My Suzuki-Miyaura coupling reaction with this compound is not working well. What are some common reasons for failure?
A4: Failed or low-yielding Suzuki-Miyaura reactions are a frequent issue.[7][8][9] Common culprits include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure proper degassing of your reaction mixture.[7][8]
-
Boronic Acid Instability: The boronic acid may be degrading under the reaction conditions.[6][7] Consider using milder bases or lower temperatures.
-
Incorrect Stoichiometry: Ensure an accurate assessment of the purity of your boronic acid to use the correct stoichiometry. The presence of boroxines can lead to inaccurate weighing.
-
Inappropriate Base or Solvent: The combination of base and solvent is crucial for the catalytic cycle. A common starting point is an aqueous carbonate base with a solvent like dioxane or DME.[9]
Troubleshooting Guides
Guide 1: Identifying and Quantifying Impurities
This guide outlines a general workflow for identifying and quantifying common impurities in a sample of this compound.
Caption: Workflow for Impurity Identification and Quantification.
Experimental Protocol: LC-MS for Impurity Profiling
A high-performance liquid chromatography-mass spectrometry (HPLC-MS) method can be effective for separating and identifying impurities.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.[10]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Analyze the chromatogram for peaks other than the main product. Use the mass-to-charge ratio (m/z) to propose structures for the impurities.
Data Presentation: Common Impurities and their m/z Values
| Impurity | Molecular Formula | Expected [M+H]⁺ | Expected [M-H]⁻ |
| (4-(Butylthio)phenyl)boronic acid | C₁₀H₁₅BO₂S | 211.09 | 209.08 |
| This compound | C₁₀H₁₅BO₃S | 227.08 | 225.07 |
| (4-(Butylsulfonyl)phenyl)boronic acid | C₁₀H₁₅BO₄S | 243.08 | 241.06 |
| Boroxine Trimer | C₃₀H₄₅B₃O₆S₃ | 627.26 | - |
Guide 2: Purification of this compound
If your sample contains unacceptable levels of impurities, the following decision tree can guide your purification strategy.
Caption: Decision Tree for Purification Strategies.
Experimental Protocol: Purification via Diethanolamine Adduct Formation
This method is effective for separating boronic acids from non-acidic impurities.[11]
-
Adduct Formation: Dissolve the impure this compound in a minimal amount of a suitable solvent like THF or diethyl ether.
-
Add a slight excess (1.1 equivalents) of diethanolamine.
-
Stir the mixture at room temperature. The diethanolamine adduct, being a stable crystalline solid, should precipitate.
-
Isolation: Collect the solid precipitate by filtration and wash it with cold diethyl ether.
-
Hydrolysis: To recover the pure boronic acid, dissolve the adduct in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified boronic acid.
Data Presentation: Comparison of Purification Methods
| Method | Typical Purity | Typical Recovery | Pros | Cons |
| Recrystallization | 85-95% | 60-80% | Simple, scalable | May not remove closely related impurities |
| Column Chromatography | >98% | 40-70% | High purity achievable | Can be slow, potential for on-column degradation |
| Diethanolamine Adduct | >99% | 50-75% | Excellent for removing non-acidic impurities | Two additional chemical steps required |
Guide 3: Troubleshooting a Failed Suzuki-Miyaura Coupling
This logical diagram outlines steps to take when a Suzuki-Miyaura coupling reaction fails to give the desired product.
Caption: Troubleshooting Logic for Suzuki-Miyaura Reactions.
Experimental Protocol: Small-Scale Reaction Optimization
To troubleshoot a failed reaction, perform a series of small-scale experiments in parallel to screen different conditions.
-
Setup: In an array of reaction vials, add your aryl halide and this compound.
-
Variable Screening: Systematically vary one parameter per vial or set of vials:
-
Execution: Ensure all vials are properly degassed before heating to the desired temperature.
-
Analysis: After a set time, quench the reactions and analyze the crude mixture by a rapid technique like TLC or LC-MS to identify the most promising conditions.
Data Presentation: Example Optimization Results
| Catalyst | Base | Solvent | Conversion (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 15 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 65 |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 85 |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 70 |
This table illustrates how systematic screening can identify more effective reaction conditions.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: High-Throughput Screening of (4-(Butylsulfinyl)phenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (4-(Butylsulfinyl)phenyl)boronic acid in high-throughput screening (HTS) for Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
High-throughput screening of Suzuki-Miyaura reactions can present several challenges, from reaction setup to data analysis. The table below outlines common issues, their potential causes, and suggested solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. The sulfinyl group on the boronic acid could potentially coordinate to the palladium center, inhibiting catalysis. 2. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical step and can be slow. 3. Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of butyl phenyl sulfoxide as a byproduct. This is a common side reaction for electron-rich boronic acids.[1][2][3] 4. Incorrect Base: The choice of base is crucial for activating the boronic acid for transmetalation.[4] | 1. Catalyst and Ligand Screen: Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and phosphine ligands. Buchwald-type ligands are often effective for challenging substrates.[2] 2. Base Optimization: Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases. The strength and solubility of the base can significantly impact the reaction rate. 3. Minimize Protodeboronation: Use anhydrous solvents, degas reaction mixtures to remove oxygen, and consider using boronic esters (e.g., pinacol esters) which can be more stable.[3] Running the reaction under inert atmosphere is crucial. 4. Solvent Selection: Screen a range of solvents. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The water content can influence the reaction rate and side reactions. |
| Inconsistent Results Across HTS Plate | 1. Well-to-Well Variation: Inconsistent dispensing of reagents, temperature gradients across the plate, or evaporation of solvent can lead to variability. 2. Stock Solution Instability: this compound or other reagents may degrade in solution over time. | 1. Automated Liquid Handling: Utilize calibrated automated liquid handlers for precise reagent dispensing. Ensure uniform heating of the reaction block. Use appropriate plate seals to prevent evaporation. 2. Fresh Solutions: Prepare fresh stock solutions of reagents, especially the boronic acid, before each HTS run. |
| High Incidence of False Positives/Negatives | 1. Assay Interference: The detection method (e.g., fluorescence, absorbance) may be affected by components of the reaction mixture. 2. Systematic Errors: Plate-based or row/column-based errors can occur due to instrumentation or environmental factors. | 1. Assay Validation: Run control experiments with known active and inactive compounds to validate the assay. 2. Data Normalization: Apply appropriate data normalization techniques to correct for systematic errors. |
| Formation of Unidentified Byproducts | 1. Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl sulfoxide. 2. Oxidation/Reduction of Sulfinyl Group: The butylsulfinyl group may be susceptible to oxidation to the corresponding sulfonyl group or reduction under certain reaction conditions. 3. Reaction with Ligand: The phosphine ligand can sometimes participate in side reactions. | 1. Optimize Stoichiometry: Use a slight excess of the boronic acid relative to the aryl halide to favor the cross-coupling reaction. 2. Inert Atmosphere: Rigorously exclude oxygen from the reaction to minimize oxidation. Analyze byproducts by LC-MS to identify their structures. 3. Ligand Choice: If ligand-related byproducts are suspected, screen different types of phosphine ligands. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize the reaction of this compound in a high-throughput format?
A1: The initial and most critical step is to perform a systematic screen of key reaction parameters. A design of experiment (DoE) approach is highly recommended. The most influential factors to screen are typically the palladium catalyst, the phosphine ligand, the base, and the solvent. High-throughput screening kits are commercially available that provide a pre-arrayed selection of catalysts and ligands, which can streamline this process.
Q2: I am observing a significant amount of what appears to be butyl phenyl sulfoxide in my reaction wells. What is happening and how can I prevent it?
A2: You are likely observing the product of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2][3] This is often promoted by the presence of water and can be more prevalent with electron-rich boronic acids. To mitigate this, you should:
-
Ensure all solvents and reagents are anhydrous.
-
Thoroughly degas your reaction mixtures to remove dissolved oxygen and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, before use in the HTS campaign.[3]
Q3: Can the sulfinyl group of this compound interfere with the palladium catalyst?
A3: Yes, it is possible. Sulfur-containing functional groups can sometimes act as ligands and coordinate to the palladium center, which may lead to catalyst inhibition or the formation of inactive complexes.[5] If you suspect catalyst poisoning, screening a wider range of ligands is crucial. Some ligands have a higher affinity for palladium and can outcompete the coordination from the sulfinyl group.
Q4: What are the best practices for setting up a high-throughput screen for this type of reaction?
A4: For a successful HTS campaign, consider the following:
-
Plate Layout: Design your plate map carefully to include appropriate controls (positive, negative, and no-catalyst controls) to assess data quality and identify systematic errors.
-
Reagent Handling: Use automated liquid handlers for accurate and precise dispensing of reagents. Prepare stock solutions of your reagents to minimize the number of individual dispensing steps.
-
Reaction Conditions: Use a reaction block that provides uniform heating across all wells. Seal the plates effectively to prevent solvent evaporation, which can alter concentrations and affect reaction outcomes.
-
Data Analysis: Employ robust statistical methods to analyze your data. Normalize the data to account for any plate or positional effects.
Q5: How do I choose the right analytical method for my high-throughput screen?
A5: The choice of analytical method depends on the specific goals of your screen.
-
For rapid primary screening: A simple, fast readout like UV-Vis absorbance or fluorescence can be used if your product has a distinct chromophore or fluorophore. However, be aware of potential interference from reaction components.
-
For more detailed analysis and hit validation: High-performance liquid chromatography-mass spectrometry (HPLC-MS) is the gold standard. It provides quantitative information about the conversion to product and can help identify byproducts. Several vendors offer rapid HPLC-MS systems designed for high-throughput analysis.
Experimental Protocols
High-Throughput Screening Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a 96-well plate-based high-throughput screening of reaction conditions.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃)
-
Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvents (e.g., dioxane, THF, toluene)
-
96-well reaction block with stir bars
-
Automated liquid handler
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions (in a glovebox):
-
Prepare a 0.2 M solution of this compound in the chosen anhydrous solvent.
-
Prepare a 0.2 M solution of the aryl halide in the same solvent.
-
Prepare 0.01 M solutions of the palladium catalysts and 0.02 M solutions of the phosphine ligands in the same solvent.
-
Prepare 1.0 M solutions of the bases in water or as a suspension in the organic solvent if they are not soluble.
-
-
Dispensing Reagents into the 96-Well Plate (using an automated liquid handler):
-
To each well, add the appropriate palladium catalyst solution (e.g., 10 µL for 1 mol% catalyst loading).
-
Add the corresponding phosphine ligand solution (e.g., 10 µL for 2 mol% ligand loading).
-
Add the aryl halide stock solution (50 µL, 0.01 mmol).
-
Add the this compound stock solution (60 µL, 0.012 mmol, 1.2 equivalents).
-
Add the base solution (20 µL, 2 equivalents).
-
Add additional solvent to bring the total volume in each well to 200 µL.
-
-
Reaction:
-
Seal the 96-well plate with a pierceable, solvent-resistant cap mat.
-
Place the reaction block on a magnetic stirrer and heat to the desired temperature (e.g., 80-100 °C) for a set time (e.g., 4-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reaction block to room temperature.
-
Add an internal standard solution (e.g., 200 µL of a known concentration of a stable, non-reactive compound like dodecane in a suitable solvent).
-
Add 200 µL of an organic solvent (e.g., ethyl acetate) and 200 µL of water to each well.
-
Seal the plate and shake vigorously to extract the product.
-
Centrifuge the plate to separate the layers.
-
Take an aliquot from the organic layer for analysis by HPLC-MS.
-
Quantitative Data Summary Table (Example)
The following table presents hypothetical data from a screen to illustrate how results can be structured for easy comparison.
| Catalyst (1 mol%) | Ligand (2 mol%) | Base (2 eq.) | Solvent | Temperature (°C) | Conversion (%) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 88 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | THF | 80 | 65 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/H₂O | 110 | 72 |
Visualizations
Caption: High-throughput screening workflow for Suzuki-Miyaura coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry of compounds synthesized with (4-(Butylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds, particularly within drug development, the use of specialized reagents like (4-(Butylsulfinyl)phenyl)boronic acid is increasingly common. This guide provides a comparative analysis of the mass spectrometric behavior of this compound and its alternatives, offering insights into what researchers can expect during characterization. Due to the limited availability of direct experimental mass spectra for this compound, this guide combines established mass spectrometry principles for boronic acids and sulfoxides with available data on analogous compounds to present a predictive comparison.
Performance Comparison
The mass spectrometric analysis of this compound and its alternatives is crucial for reaction monitoring, impurity profiling, and final compound characterization. The choice of analytical approach and the interpretation of the resulting spectra depend on the specific structural features of each compound.
This compound is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. Its mass spectrometric behavior is influenced by the presence of both the boronic acid moiety and the butylsulfinyl group. Boronic acids are known to be challenging for mass spectrometry due to their tendency to form cyclic trimers called boroxines, which can complicate spectral interpretation. The sulfoxide group, on the other hand, can provide a distinct fragmentation pattern.
Alternative Compounds for Comparison:
To provide a comprehensive comparison, three alternative compounds have been selected based on their structural similarity and relevance in synthetic applications:
-
(4-(Butylsulfonyl)phenyl)boronic acid: The oxidized form of the target compound, offering a direct comparison of the sulfinyl versus sulfonyl group's effect on mass spectrometric behavior.
-
4-tert-Butylphenylboronic acid: An alternative with a similarly sized, non-polar alkyl substituent, allowing for an evaluation of the impact of the sulfur-containing functional group.
-
(4-(Methylsulfonyl)phenyl)boronic acid: A sulfonyl-containing analog with a smaller alkyl group, useful for understanding the influence of the alkyl chain length on fragmentation.
Quantitative Data Summary
The following table summarizes key mass spectrometric parameters for this compound and its alternatives. The data for the target compound is predicted based on its structure and general mass spectrometry principles, while the data for the alternatives is based on available information.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode (Predicted) | Predicted [M-H]⁻ (m/z) | Key Predicted Fragment Ions (m/z) |
| This compound | C₁₀H₁₅BO₃S | 226.10 | ESI (-) | 225.09 | 169.0 (loss of C₄H₈), 153.0 (loss of C₄H₈O), 121.0 (phenylboronic acid fragment) |
| (4-(Butylsulfonyl)phenyl)boronic acid | C₁₀H₁₅BO₄S | 242.10 | ESI (-) | 241.09 | 185.0 (loss of C₄H₈), 157.0 (loss of C₄H₈O₂), 121.0 (phenylboronic acid fragment) |
| 4-tert-Butylphenylboronic acid | C₁₀H₁₅BO₂ | 178.04 | ESI (-) / EI (+) | 177.11 | 163.0 (loss of CH₃), 121.0 (loss of C₄H₉) |
| (4-(Methylsulfonyl)phenyl)boronic acid | C₇H₉BO₄S | 200.02 | ESI (-) | 199.03 | 121.0 (loss of CH₂SO₂) |
Experimental Protocols
A detailed methodology for the analysis of these compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol is designed to achieve high sensitivity and minimize the formation of boroxines.
LC-MS/MS Method for the Analysis of Phenylboronic Acids
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: General workflow for LC-MS/MS analysis of synthesized compounds.
Caption: Predicted fragmentation of the target compound and its alternatives.
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and researchers working with complex molecules such as (4-(Butylsulfinyl)phenyl)boronic acid, the choice of an appropriate palladium catalyst is critical to achieving optimal reaction outcomes. The presence of a sulfoxide moiety introduces specific challenges, including the potential for catalyst poisoning by the sulfur atom. This guide provides a comparative overview of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of arylboronic acids, with a focus on substrates bearing sulfur-containing functional groups, to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
While specific experimental data for the direct coupling of this compound is not extensively available in the public literature, we can draw valuable insights from studies on structurally related sulfur-containing and functionalized arylboronic acids. The following table summarizes the performance of several key palladium catalysts in Suzuki-Miyaura reactions with relevant model substrates.
| Catalyst System | Model Coupling Reaction | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | 5 | DME | K₂CO₃ | 80 | 18 | 65 | [1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | 5 | DME | K₂CO₃ | 80 | 2 | 94 | [1] |
| Pd₂(dba)₃ / SPhos | 2-Chlorotoluene + Phenylboronic acid | 0.05 | Toluene | K₃PO₄ | 100 | 1 | 98 | [2] |
| Pd(OAc)₂ / PCy₃ | 4-Trifluoromethylphenyl triflate + Phenylboronic acid | 1.5 | Dioxane | K₃PO₄ | 80 | 12 | 95 | |
| Pd/C | 2-Iodocyclohexenone + Phenylboronic acid | 5 | DME/H₂O | Na₂CO₃ | 25 | 1 | 99 | [3] |
Key Observations:
-
Pd(dppf)Cl₂ often demonstrates superior performance for substrates containing heteroatoms like sulfur and nitrogen, as seen in the coupling of a bromoindazole with a pyrroleboronic acid where it significantly outperformed Pd(PPh₃)₄ in both reaction time and yield.[1]
-
Buchwald-type catalysts , such as those employing the SPhos ligand, are highly active for a broad range of substrates, including challenging aryl chlorides, and often operate efficiently at very low catalyst loadings.[2]
-
Pd(PPh₃)₄ , a traditional and widely used catalyst, can be effective but may require longer reaction times and higher catalyst loadings for more complex or potentially deactivating substrates.[1]
-
Heterogeneous catalysts like Pd/C offer the advantage of easy separation and recyclability, and can be highly effective under mild conditions for certain substrates.[3]
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for the specific case of this compound.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from procedures found to be effective for heteroatom-containing substrates.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.02-0.05 mmol, 2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the degassed solvents, DME and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald-Type Catalyst
This protocol is based on the highly active catalyst systems developed by Buchwald and is suitable for a wide range of substrates.[2]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.
-
Add the aryl halide and this compound.
-
Add degassed toluene.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials. While traditional boronic acids are widely used, their inherent instability, propensity for side reactions like protodeboronation and homocoupling, and sometimes challenging purification can necessitate the use of more robust alternatives.[1] This guide provides an objective comparison of common boronic acid surrogates, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Boronic Acid Alternatives
Several classes of organoboron reagents have emerged as viable alternatives to boronic acids, each offering a unique set of advantages in terms of stability, reactivity, and ease of handling. The most prominent among these are N-methyliminodiacetic acid (MIDA) boronates, potassium organotrifluoroborates, and various boronic esters.
Key Advantages of Boronic Acid Surrogates:
-
Enhanced Stability: Many alternatives are crystalline, free-flowing solids that are stable to air and moisture, allowing for easier storage and handling.[2]
-
Compatibility with Chromatography: MIDA boronates, in particular, are compatible with silica gel chromatography, simplifying purification processes.[2][3]
-
Controlled Release: Some surrogates, like MIDA boronates and organotrifluoroborates, can slowly release the active boronic acid under reaction conditions, which is advantageous when using unstable boronic acids that are prone to decomposition.[1][4][5]
-
Improved Reaction Outcomes: In many cases, these alternatives can lead to higher yields and fewer byproducts compared to their corresponding boronic acids.[6][7]
The following table summarizes the performance of various boronic acid alternatives in specific Suzuki-Miyaura cross-coupling reactions, providing a quantitative comparison of their efficacy.
| Boronic Acid/Alternative | Electrophile | Product | Yield (%) | Reference |
| 4-Tolylboronic acid | 2-Bromobenzonitrile | 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile | 73 | [6] |
| 4-Tolyl MIDA boronate | 2-Bromobenzonitrile | 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile | 92 | [6] |
| 4-Tolyl MIDA boronate | 2-Chlorobenzonitrile | 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile | ~100 | [6] |
| 4-Methoxy-3-pyridyl MIDA boronate | p-Bromoanisole | 4,4'-Dimethoxy-3-pyridylbiphenyl | 44 | [6] |
| 4-Methylthiophen-2-ylboronic acid (as received) | Not Specified | Cross-coupled product | 69 | |
| 4-Methylthiophen-2-yltrifluoroborate | Not Specified | Cross-coupled product | 95 | |
| 1H-Indol-5-ylboronic acid | Not Specified | Cross-coupled product | Lower Yields | |
| 1H-Indol-5-yltrifluoroborate | Not Specified | Cross-coupled product | Excellent Yields | |
| Phenylboronic acid | Aryl Mesylate | Biaryl Product | Most Reactive | [8] |
| Phenylpotassium trifluoroborate | Aryl Mesylate | Biaryl Product | Efficient (with water) | [8] |
| Phenyl neopentylglycolboronate | Aryl Mesylate | Biaryl Product | More efficient than pinacolboronate (anhydrous) | [8] |
| Phenyl pinacolboronate | Aryl Mesylate | Aryl Mesylate | Less efficient than neopentylglycolboronate (anhydrous) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternatives in the laboratory. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using MIDA boronates and functionalized pyridylboronic acids.
Protocol 1: Suzuki-Miyaura Coupling of a MIDA Boronate in Water
This protocol is adapted from a study demonstrating a green chemistry approach to the Suzuki-Miyaura reaction.[6]
-
Materials:
-
Aryl or heteroaryl MIDA boronate (1.0 equiv)
-
Aryl or heteroaryl bromide/chloride (1.0 equiv)
-
Palladium(II) acetate (2-4 mol %)
-
Triphenylphosphine (4-8 mol %)
-
Triethylamine (3.0 equiv)
-
Water (as solvent)
-
-
Procedure:
-
To a reaction vessel, add the MIDA boronate, the aryl/heteroaryl halide, palladium(II) acetate, and triphenylphosphine.
-
Add water to the vessel.
-
Add triethylamine to the mixture.
-
Stir the reaction mixture at room temperature (or 40 °C for less reactive chlorides) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the product can often be isolated by simple filtration, washing with water, and drying. For products that are not solids, a standard aqueous workup and extraction with an organic solvent may be necessary.
-
Protocol 2: Suzuki-Miyaura Coupling of a Functionalized Pyridylboronic Acid
This protocol is based on the synthesis of novel heteroarylpyridines.[9]
-
Materials:
-
Functionalized pyridylboronic acid (e.g., 2-bromo-5-pyridylboronic acid) (1.0 equiv)
-
Heteroaryl bromide (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (approx. 5 mol %)
-
Degassed N,N-Dimethylformamide (DMF)
-
Degassed aqueous sodium carbonate solution (2 M)
-
-
Procedure:
-
To a degassed solution of DMF, add the pyridylboronic acid, the heteroaryl bromide, and tetrakis(triphenylphosphine)palladium(0).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the degassed aqueous sodium carbonate solution.
-
Heat the reaction mixture under a nitrogen atmosphere at 80 °C until completion (monitored by TLC). Reaction times can range from 22 to 70 hours.
-
After cooling to room temperature, perform a standard aqueous workup, including extraction with an appropriate organic solvent, drying of the organic layer, and purification by column chromatography.
-
Visualizing the Suzuki-Miyaura Coupling and Reagent Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Common alternatives to boronic acids for biaryl synthesis.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids
An authoritative guide to kinetic studies of the Suzuki-Miyaura coupling, with a focus on the challenging substrate (4-(Butylsulfinyl)phenyl)boronic acid. This document provides a comparative framework for researchers, scientists, and drug development professionals to design and execute kinetic analyses. It outlines detailed experimental protocols and presents data in a clear, comparative format to facilitate informed decisions on catalyst systems and reaction conditions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. However, the reaction kinetics can be significantly influenced by the electronic properties of the coupling partners. Electron-deficient boronic acids, such as this compound, often present a challenge due to their slower rates of transmetalation. This guide compares various catalytic systems and conditions to optimize the coupling of such substrates.
The choice of palladium source, ligand, base, and solvent are all critical parameters that dictate the efficiency of the Suzuki coupling. For electron-deficient boronic acids, catalyst systems that promote a rapid oxidative addition and facilitate the transmetalation step are essential. Below, we compare common catalytic systems and their expected performance based on literature for analogous substrates.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for this substrate class. | 2-3 |
Table 2: Comparison of Bases and Solvents
| Base | Solvent | Advantages | Considerations |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. | Biphasic system can sometimes complicate kinetic analysis. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. | Dioxane is a peroxide-forming solvent. |
| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions. | Higher cost, can promote side reactions. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. | Weaker base, may not be sufficient for this substrate. |
Experimental Protocols
The following protocols provide a detailed methodology for conducting kinetic studies of the Suzuki coupling of this compound with a model aryl halide, such as 4-bromoanisole.
Protocol 1: Initial Rate Determination
This experiment aims to determine the initial reaction rate under various conditions by monitoring the formation of the product at early time points.
-
Reagent Preparation:
-
Prepare stock solutions of this compound (0.1 M), 4-bromoanisole (0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected solvent system (e.g., 9:1 Toluene/H₂O).
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, in a 1:2 ratio) in the reaction solvent.
-
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.
-
Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).
-
Initiate the reaction by adding the catalyst stock solution.
-
-
Sampling and Analysis:
-
At regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the aliquot immediately by adding it to a vial containing a quenching solution (e.g., diethyl ether and water).
-
Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial rate is the slope of the linear portion of this plot.
-
Protocol 2: Reaction Progress Monitoring
This experiment follows the reaction to completion to understand the overall reaction profile and catalyst stability.
-
Reaction Setup:
-
Set up the reaction as described in Protocol 1.
-
-
Sampling and Analysis:
-
Take samples at less frequent intervals over a longer period (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
Quench and analyze the samples as described in Protocol 1.
-
-
Data Analysis:
-
Plot the concentration of the starting material and product as a function of time to generate a reaction progress curve.
-
This data can be used to determine the reaction order and rate constants.
-
Visualizations
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a typical experimental workflow for its kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of Suzuki coupling reactions.
A Comparative Guide to Organoboron Reagents in Suzuki-Miyaura Coupling: Benchmarking (4-(Butylsulfinyl)phenyl)boronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is pivotal to the success of this reaction, influencing yield, reaction kinetics, and functional group tolerance. This guide provides a comparative analysis of (4-(Butylsulfinyl)phenyl)boronic acid against a selection of commonly employed organoboron reagents, offering insights for researchers, scientists, and drug development professionals.
Performance Comparison of Organoboron Reagents
The reactivity of arylboronic acids in the Suzuki-Miyaura reaction is significantly influenced by the electronic nature of the substituents on the phenyl ring. Generally, electron-donating groups can enhance the nucleophilicity of the organic moiety, facilitating the crucial transmetalation step and often leading to higher reaction yields.[1][2] Conversely, electron-withdrawing groups can decrease this nucleophilicity, potentially slowing down the reaction or requiring more forcing conditions.[3][4]
The butylsulfinyl group (-SO(CH₂)₃CH₃) in this compound is considered to be a moderately electron-withdrawing group. Therefore, its performance is benchmarked against phenylboronic acid (the unsubstituted parent compound), 4-methoxyphenylboronic acid (containing a strong electron-donating group), and 4-(trifluoromethyl)phenylboronic acid (containing a strong electron-withdrawing group).
Table 1: Predicted Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Organoboron Reagent | CAS Number | Substituent | Electronic Effect | Predicted Relative Reactivity | Predicted Yield |
| 4-Methoxyphenylboronic acid | 5720-07-0 | -OCH₃ | Strong Electron-Donating | High | Excellent |
| Phenylboronic acid | 98-80-6 | -H | Neutral | Moderate | Good to Excellent[5][6][7][] |
| This compound | 1217501-01-3 | -SO(CH₂)₃CH₃ | Moderate Electron-Withdrawing | Moderate to Low | Moderate to Good |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | -CF₃ | Strong Electron-Withdrawing | Low | Fair to Good[3] |
Disclaimer: The predicted relative reactivity and yield for this compound are extrapolations based on general trends of electronic effects in Suzuki-Miyaura reactions and not on direct head-to-head experimental data.
Experimental Protocols
A standardized experimental protocol is essential for the accurate comparison of different organoboron reagents. Below is a representative procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for the designated reaction time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Coupling
Diagrams of Key Processes
To further elucidate the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. China Phenylboronic Acid丨CAS 98-80-6 Manufacturers Suppliers Factory - Wholesale Service [leapchem.com]
- 6. Phenyl Boronic Acid (PBA) - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 7. 98-80-6 | CAS DataBase [m.chemicalbook.com]
Unraveling the Coupling Mechanisms of (4-(Butylsulfinyl)phenyl)boronic Acid: A DFT-Based Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the coupling mechanism of (4-(Butylsulfinyl)phenyl)boronic acid, drawing upon Density Functional Theory (DFT) studies of related Suzuki-Miyaura cross-coupling reactions. We will explore the established catalytic cycle and compare it with alternative pathways and substrates, offering insights supported by computational and experimental data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reaction typically involves an organoboron compound, an organic halide, and a palladium catalyst.[2] While the general mechanism is well-established, the specific behavior of substrates bearing unique functional groups, such as the sulfinyl group in this compound, warrants a detailed mechanistic investigation to optimize reaction conditions and predict potential side reactions.
The Canonical Suzuki-Miyaura Catalytic Cycle
At its core, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] DFT calculations have been instrumental in elucidating the energetic landscape of this cycle, providing insights into the transition states and intermediates that govern the reaction's progress.[5][6]
A generalized workflow for the Suzuki-Miyaura coupling is depicted below:
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations for this compound
The presence of the butylsulfinyl group introduces specific electronic and steric factors that can influence the standard Suzuki-Miyaura pathway. DFT studies on analogous systems provide a framework for understanding these effects.
1. Oxidative Addition: This is often the rate-determining step and involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the coupling partner.[4][7] The efficiency of this step is sensitive to the nature of the halide and the electronic properties of the aryl group.[7] For coupling partners of this compound, the choice of the leaving group (e.g., I, Br, Cl, OTs) will significantly impact the reaction kinetics.
2. Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[8] The rate of transmetalation can be influenced by the nature of the boronic acid derivative (acid vs. ester) and the base employed.[1] Computational studies have shown that the formation of a pre-transmetalation intermediate with a Pd-O-B linkage can be a key feature of this step.[1][5] The electron-withdrawing nature of the sulfinyl group in this compound could potentially affect the nucleophilicity of the ipso-carbon, thereby influencing the transmetalation rate.
3. Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[2] This step is generally facile, though steric hindrance on the palladium complex can impede the reaction.
Alternative Coupling Partner: Aryl Sulfoxides via C-S Bond Activation
An important alternative to consider is the direct use of aryl sulfoxides as coupling partners, which proceeds through a C-S bond activation mechanism. DFT studies have shown that with appropriate palladium-N-heterocyclic carbene (NHC) catalysts, diphenyl sulfoxides can effectively participate in Suzuki-Miyaura reactions.[3]
This alternative pathway involves a different initial activation step compared to the traditional oxidative addition to a carbon-halogen bond.
Figure 2. Simplified pathway for Suzuki-Miyaura coupling involving C-S bond activation of an aryl sulfoxide.
Comparison of Coupling Partners and Mechanistic Pathways
The following table summarizes the key differences between using this compound in a traditional Suzuki-Miyaura reaction and employing an aryl sulfoxide via C-S bond activation.
| Feature | This compound (as Nucleophile) | Aryl Sulfoxide (as Electrophile) |
| Role in Reaction | Nucleophilic partner | Electrophilic partner |
| Typical Coupling Partner | Aryl or vinyl halides/triflates | Arylboronic acids |
| Key Activation Step | Transmetalation | Oxidative Addition (C-S bond cleavage)[3] |
| Catalyst System | Various Pd-phosphine or Pd-NHC complexes[9] | Typically requires specific Pd-NHC catalysts[3] |
| Potential Side Reactions | Protodeboronation[1] | Homocoupling of the boronic acid[10] |
| Functional Group Compatibility | Generally high, but sensitive to base[3] | Good, but can be sensitive to catalyst choice[3] |
Experimental Protocols: A General Framework
Detailed experimental protocols are crucial for reproducible results. While specific conditions for this compound would require empirical optimization, a general procedure for a Suzuki-Miyaura reaction is provided below, based on established methodologies.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent or solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O, DMF) is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC/LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Conclusion
DFT studies provide a powerful lens through which to understand the complex mechanisms of cross-coupling reactions. For a substrate like this compound, the established Suzuki-Miyaura catalytic cycle is the most probable pathway. However, an awareness of alternative mechanisms, such as C-S bond activation with related aryl sulfoxides, is crucial for comprehensive reaction design and troubleshooting. The electronic nature of the sulfinyl group is expected to play a significant role in modulating the energetics of the key transmetalation step. Further dedicated computational and experimental studies on this compound are warranted to fully elucidate its reactivity profile and expand its utility in the synthesis of novel chemical entities.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. | Semantic Scholar [semanticscholar.org]
X-ray Crystallography of (4-(Butylsulfinyl)phenyl)boronic Acid Derivatives: A Comparative Guide
For researchers and scientists engaged in drug development and materials science, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating atomic arrangements in crystalline solids. This guide provides a comparative analysis of the crystallographic features of arylboronic acids, with a focus on derivatives of (4-(Butylsulfinyl)phenyl)boronic acid. While specific crystallographic data for this compound is not publicly available, this guide leverages data from structurally related analogs to provide valuable insights.
Comparison of Crystallographic Data
To contextualize the potential structural characteristics of this compound, a comparison with well-characterized arylboronic acids is presented below. The selected compounds—phenylboronic acid, p-methoxyphenylboronic acid, and 4-carboxyphenylboronic acid—offer a basis for understanding the influence of substituent groups on the crystal packing and molecular geometry.
| Parameter | Phenylboronic Acid[1] | p-Methoxyphenylboronic Acid[2] | 4-Carboxyphenylboronic Acid[3] | This compound (Hypothetical) |
| CCDC No. | 654342 | 222652 | 247776 | N/A |
| Formula | C₆H₇BO₂ | C₇H₉BO₃ | C₇H₇BO₄ | C₁₀H₁₅BO₃S |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic | N/A |
| Space Group | Pnma | P2₁/c | P2₁/c | N/A |
| a (Å) | 10.33 | 10.98 | 6.59 | N/A |
| b (Å) | 9.77 | 7.60 | 7.64 | N/A |
| c (Å) | 6.33 | 9.61 | 14.88 | N/A |
| α (°) | 90 | 90 | 90 | N/A |
| β (°) | 90 | 101.3 | 98.4 | N/A |
| γ (°) | 90 | 90 | 90 | N/A |
| Volume (ų) | 638.7 | 785.9 | 739.7 | N/A |
Experimental Protocols
Synthesis of Arylboronic Acids
A general and robust method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.
Materials:
-
Substituted bromobenzene (e.g., 4-bromobutylphenylsulfoxide)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of the substituted bromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating.
-
After the magnesium has been consumed, cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate dropwise to the cooled Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the arylboronic acid.
Single-Crystal X-ray Diffraction
The determination of the molecular structure is achieved through single-crystal X-ray diffraction.
Procedure:
-
Crystal Growth: Grow single crystals of the purified arylboronic acid derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: Process the collected diffraction data, including integration of reflection intensities and corrections for absorption.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.
-
Validation: Validate the final crystal structure using software such as CHECKCIF.
Visualizations
Caption: Experimental workflow from synthesis to structure determination.
Caption: Structural comparison of arylboronic acids.
References
Safety Operating Guide
Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of (4-(Butylsulfinyl)phenyl)boronic acid, a compound utilized in various research applications. Adherence to these protocols is essential for minimizing environmental impact and maintaining workplace safety.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors. Ensure that an emergency eyewash station and safety shower are readily accessible.
II. Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste. It is imperative to not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department. Improper mixing can lead to unintended chemical reactions, creating additional hazards.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.
-
Avoid Environmental Release: Prevent the compound from entering soil, waterways, or the general environment.[1][2]
-
Original Containers: Whenever possible, leave the chemical in its original container.[3] If transferring to a new container, ensure it is compatible, properly labeled, and seals tightly.
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Collection
-
Carefully collect the waste material, whether in solid or solution form.
-
For solid waste, use a scoop or spatula to transfer the material into a designated hazardous waste container. Minimize dust generation during this process.[2]
-
For liquid waste (e.g., solutions containing the compound), pour the liquid into a designated, compatible waste container. Use a funnel to prevent spills.
Step 2: Container Management
-
Container Selection: Use a container that is compatible with boronic acids and sulfinyl compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
-
Sealing: Keep the waste container securely sealed at all times, except when adding waste.[4]
Step 3: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility, as per your institution's guidelines.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the storage area is away from incompatible materials.
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Provide them with a complete and accurate description of the waste material.
-
Final disposal must be conducted at an approved and licensed waste disposal facility in accordance with all local, state, and federal regulations.[3][5]
IV. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the potential hazards involved.
-
Personal Protection: Don the appropriate PPE before attempting to clean up the spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust.[2]
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Experimental Workflow for Disposal
Below is a graphical representation of the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for the specific compound is not available, consult the SDS for structurally similar compounds and handle with a high degree of caution. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (4-(Butylsulfinyl)phenyl)boronic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The information herein is compiled from the SDS of the closely related compound, B-[4-(Butylsulfonyl)phenyl]boronic acid, and general safety data for phenylboronic acids.[1] Users should handle this chemical with caution and perform their own risk assessment.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves. | EU Directive 89/686/EEC, EN 374[1] |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation occurs. Use a particle respirator for nuisance exposures. | NIOSH (US) or EN 143/149 (EU)[1][2][3] |
Note: Always inspect gloves prior to use and wash hands thoroughly after handling.[1]
Handling and Storage
Safe handling and storage are critical to prevent accidents and maintain chemical integrity.
Handling:
-
Work in a well-ventilated area, preferably within a fume hood.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials and foodstuff containers.[1]
-
The substance may be hygroscopic.[2]
First-Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4][5] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[1][4] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2][4] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][4][6] |
Accidental Release and Disposal Plan
A clear plan for spills and waste disposal is essential for laboratory safety and environmental protection.
Accidental Release:
-
Personal Precautions: Use personal protective equipment, including respiratory protection. Avoid dust formation and breathing vapors, mist, or gas.[1][2][4][6]
-
Ventilation: Ensure adequate ventilation and evacuate personnel to safe areas.[1][2][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
Clean-up: Sweep up and shovel the material. Collect in a suitable, closed container for disposal.[2][3][7]
Disposal Plan: Disposal of chemical waste must be in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Small Quantities (Solid) | For very small amounts, if permitted by local regulations, dissolve in a large volume of water and flush down the drain with copious amounts of water.[7][8][9] Otherwise, collect in a labeled, sealed container for hazardous waste disposal.[7][8] |
| Large Quantities (Solid) | Collect in labeled and sealed containers and deliver to a certified hazardous waste facility.[7][8] Do not dispose of tonnage quantities in landfills.[10] |
| Contaminated Materials | Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices. |
Note: Always consult your institution's Environmental Health & Safety (EHS) department and local authorities for specific disposal guidelines.[7][8][10]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. aksci.com [aksci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sciencing.com [sciencing.com]
- 8. laballey.com [laballey.com]
- 9. bsu.edu [bsu.edu]
- 10. cdn.arbico-organics.com [cdn.arbico-organics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
